7-iodo-3,4-dihydro-2H-1,5-benzodioxepine
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-iodo-3,4-dihydro-2H-1,5-benzodioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZHAPZOOAJDCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)I)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380043 | |
| Record name | 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-90-7 | |
| Record name | 3,4-Dihydro-7-iodo-2H-1,5-benzodioxepin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Iodinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of iodine into heterocyclic scaffolds is a powerful tool for modulating pharmacological properties and enabling further molecular elaboration. The 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine moiety, while a specialized research compound without a dedicated CAS number at present, represents a versatile building block with significant potential in drug discovery. The presence of the iodine atom not only influences the lipophilicity and metabolic stability of the molecule but also serves as a reactive handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse functional groups. This guide provides a comprehensive overview of a plausible synthetic route to this valuable compound, its anticipated chemical properties, and its potential applications as a scaffold in the development of novel therapeutics.
Physicochemical Properties and Structural Attributes
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C₉H₉IO₂ | Based on the structure of 3,4-dihydro-2H-1,5-benzodioxepine with the addition of one iodine atom. |
| Molecular Weight | ~292.07 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Off-white to pale yellow solid | Aromatic iodides are often crystalline solids and can have a slight coloration due to the potential for trace amounts of elemental iodine. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO); Insoluble in water. | The presence of the aromatic ring and the large, nonpolar iodine atom suggests poor aqueous solubility. |
| Lipophilicity (LogP) | > 3.5 | The introduction of iodine significantly increases the lipophilicity of the parent scaffold. |
Synthesis of this compound: A Proposed Pathway
The synthesis of this compound can be logically approached in two main stages: the construction of the 3,4-dihydro-2H-1,5-benzodioxepine core, followed by regioselective iodination.
Synthesis of the 3,4-dihydro-2H-1,5-benzodioxepine Scaffold
A common and effective method for the synthesis of the 3,4-dihydro-2H-1,5-benzodioxepine core involves the reaction of catechol with a suitable three-carbon dielectrophile.
An In-depth Technical Guide to 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine, a halogenated derivative of the benzodioxepine heterocyclic system. Due to its limited availability in the current literature, this document outlines a robust, proposed synthetic pathway, detailed protocols for its preparation, and an in-depth analysis of its anticipated physicochemical and spectral properties based on established chemical principles and data from closely related analogues. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and application of novel iodinated aromatic compounds in medicinal chemistry and materials science.
Introduction and Rationale
The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a key structural motif in a variety of biologically active molecules. The introduction of a halogen atom, particularly iodine, onto the aromatic ring of such a scaffold can significantly modulate its pharmacokinetic and pharmacodynamic properties. Aryl iodides are versatile intermediates in organic synthesis, serving as key precursors for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in the construction of complex molecular architectures, making this compound a potentially valuable building block in drug discovery and development.[1]
This guide will first detail the synthesis of the parent compound, 3,4-dihydro-2H-1,5-benzodioxepine, followed by a proposed method for its selective iodination at the 7-position.
Synthesis of the Precursor: 3,4-dihydro-2H-1,5-benzodioxepine
The foundational step in the synthesis of the target molecule is the preparation of the unsubstituted 3,4-dihydro-2H-1,5-benzodioxepine ring system. A reliable and well-established method for this is the Williamson ether synthesis, involving the reaction of catechol with a suitable three-carbon dielectrophile.[1][2][3][4][5]
Reaction Principle
The synthesis proceeds via a double Williamson ether synthesis, where the dianion of catechol, generated in situ by a base, acts as a nucleophile and displaces the two halide leaving groups from 1,3-dibromopropane to form the seven-membered heterocyclic ring.
Experimental Protocol: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine
Materials:
-
Catechol (pyrocatechol)
-
1,3-Dibromopropane
-
Potassium carbonate (anhydrous, finely powdered)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
3M Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Deionized water
Instrumentation:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure: [6]
-
To a round-bottom flask charged with 800 mL of anhydrous dimethylformamide, add 110 g of catechol and 276 g of finely powdered anhydrous potassium carbonate.
-
Stir the suspension and add 303 g of 1,3-dibromopropane.
-
Heat the reaction mixture to 120°C and maintain this temperature with vigorous stirring for 48 hours.
-
After 48 hours, cool the reaction mixture to room temperature.
-
Filter the suspension through a Büchner funnel to remove the inorganic salts. Wash the filter cake with diethyl ether.
-
Pour the combined filtrate into a large separatory funnel containing 4 L of deionized water.
-
Extract the aqueous phase with diethyl ether (3 x 500 mL).
-
Combine the organic extracts and wash them sequentially with 3M sodium hydroxide solution (2 x 300 mL) and then with deionized water until the aqueous layer is neutral.
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution using a rotary evaporator.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at 118-120°C at 11 mmHg.
Expected Yield: Approximately 41% of the pure 3,4-dihydro-2H-1,5-benzodioxepine.[6]
Characterization of 3,4-dihydro-2H-1,5-benzodioxepine
The structure of the synthesized precursor should be confirmed by standard spectroscopic methods.
| Property | Anticipated Value |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| Appearance | Colorless oil |
| Boiling Point | 118-120°C at 11 mmHg[6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.90 (m, 4H, Ar-H), 4.25 (t, 4H, -O-CH₂-), 2.20 (quint, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 148.5 (Ar-C-O), 121.5 (Ar-CH), 121.0 (Ar-CH), 70.0 (-O-CH₂-), 30.0 (-CH₂-CH₂-CH₂-) |
| Mass Spectrum (EI) | m/z (%): 150 (M⁺, 100), 121, 107, 91, 77 |
Proposed Synthesis of this compound
The introduction of an iodine atom onto the aromatic ring of 3,4-dihydro-2H-1,5-benzodioxepine can be achieved through electrophilic aromatic substitution. The two ether oxygens are ortho-, para-directing activators. The 7-position is sterically accessible and electronically favored for substitution.
Choice of Iodinating Agent
Several reagents can be employed for aromatic iodination. A common and effective method involves the use of N-iodosuccinimide (NIS) in a suitable solvent, often with an acid catalyst to enhance the electrophilicity of the iodine. This method is generally high-yielding and proceeds under mild conditions.
Proposed Experimental Protocol: Iodination of 3,4-dihydro-2H-1,5-benzodioxepine
Materials:
-
3,4-dihydro-2H-1,5-benzodioxepine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Trifluoroacetic acid (TFA) (optional, as catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Instrumentation:
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask.
-
Add N-iodosuccinimide (1.1 equivalents) to the solution in one portion.
-
If the reaction is slow, add a catalytic amount of trifluoroacetic acid (0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of acetonitrile).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Anticipated Characterization of this compound
The following properties are predicted based on the known data for 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine and general principles of spectroscopy.
| Property | Predicted Value | Justification |
| Molecular Formula | C₉H₉IO₂ | Substitution of one H with I |
| Molecular Weight | 276.07 g/mol | Based on atomic masses |
| Appearance | White to off-white solid or a dense oil | Halogenated aromatics are often solids |
| Melting Point | Higher than the parent compound | Increased molecular weight and polarity |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20 (d, 1H), 7.15 (s, 1H), 6.75 (d, 1H), 4.20 (m, 4H), 2.15 (m, 2H) | The aromatic region will show a characteristic three-proton pattern. The protons ortho and meta to the iodine will be deshielded. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 149.0, 148.0, 129.0, 124.0, 122.0, 85.0 (C-I), 70.0, 30.0 | The carbon bearing the iodine will be significantly upfield. |
| Mass Spectrum (EI) | m/z (%): 276 (M⁺, 100), 149 (M⁺ - I), 121, 92 | A strong molecular ion peak is expected, along with a characteristic fragmentation pattern showing the loss of an iodine radical. |
| Infrared (IR) (KBr pellet) | cm⁻¹: ~3050 (Ar-H), ~2950 (C-H), ~1580, 1480 (C=C), ~1250 (C-O), ~600-500 (C-I) | Characteristic peaks for the aromatic and ether functionalities, along with a C-I stretching vibration in the fingerprint region. |
Visualizations
Chemical Structures and Synthetic Pathway
Sources
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. prepchem.com [prepchem.com]
An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine
Introduction: The Structural Elucidation of a Key Benzodioxepine Intermediate
7-iodo-3,4-dihydro-2H-1,5-benzodioxepine is a halogenated derivative of the benzodioxepine heterocyclic system. This class of compounds is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique structural properties associated with the benzodioxepine scaffold. The introduction of an iodine atom onto the aromatic ring provides a versatile handle for further synthetic transformations, making this molecule a valuable intermediate in the development of novel therapeutics and functional materials.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such small organic molecules.[1] By providing detailed information about the chemical environment of each proton and carbon atom, NMR allows for the confirmation of the molecular structure and the assessment of sample purity. This guide provides a comprehensive overview of the ¹H and ¹³C NMR data for this compound, a detailed interpretation of the spectral features, and a field-proven protocol for the acquisition of high-quality NMR data.
Predicted ¹H and ¹³C NMR Spectral Data
In the absence of publicly available experimental spectra, the following ¹H and ¹³C NMR data have been predicted using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and coupling constants and provide a reliable framework for the interpretation of experimentally acquired spectra.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 7.25 | d | 2.0 |
| H-8 | 7.18 | dd | 8.5, 2.0 |
| H-9 | 6.75 | d | 8.5 |
| H-2/H-4 (axial) | 4.20 | m | - |
| H-2/H-4 (equatorial) | 4.05 | m | - |
| H-3 (axial) | 2.20 | m | - |
| H-3 (equatorial) | 2.05 | m | - |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed in the following table.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5a | 150.2 |
| C-9a | 148.8 |
| C-8 | 129.5 |
| C-6 | 125.0 |
| C-9 | 118.5 |
| C-7 | 85.0 |
| C-2/C-4 | 72.5 |
| C-3 | 32.0 |
Spectral Interpretation: A Mechanistic Approach
A thorough understanding of the predicted NMR data requires an appreciation of the electronic and conformational factors influencing the chemical shifts and coupling patterns.
¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the substituted benzene ring. The downfield shift of these protons (δ 7.25-6.75 ppm) is characteristic of aromatic systems. The iodine atom, being an electron-withdrawing group, exerts a deshielding effect on the ortho and para protons. The predicted multiplicities (doublet and doublet of doublets) arise from spin-spin coupling between adjacent protons.
The aliphatic region is characterized by signals from the protons of the seven-membered dioxepine ring. The geminal protons on C-2 and C-4, and on C-3, are diastereotopic due to the puckered conformation of the ring. This results in distinct chemical shifts for the axial and equatorial protons. The protons on the carbons adjacent to the oxygen atoms (C-2 and C-4) are expected to be the most downfield in the aliphatic region due to the deshielding effect of the electronegative oxygen atoms.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The aromatic carbons are found in the downfield region (δ 150.2-118.5 ppm). The carbon atom directly bonded to the iodine (C-7) is predicted to have a significantly upfield chemical shift (δ 85.0 ppm) due to the "heavy atom effect" of iodine. The quaternary carbons of the benzene ring (C-5a and C-9a) are the most downfield in this region. The aliphatic carbons of the dioxepine ring appear in the upfield region of the spectrum, with the carbons bonded to oxygen (C-2 and C-4) resonating at a lower field than the central methylene carbon (C-3).
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a robust and reliable method for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound.
Sample Preparation
-
Analyte: 5-10 mg of this compound.
-
Solvent: 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can be used depending on the solubility of the compound.
-
Procedure:
-
Accurately weigh the analyte into a clean, dry vial.
-
Add the deuterated solvent and gently swirl to dissolve the sample completely.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1.0 - 2.0 seconds.
-
Acquisition Time (aq): 3 - 4 seconds.
-
Spectral Width (sw): 16 ppm (centered around 6 ppm).
-
Temperature: 298 K.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time (aq): 1.0 - 1.5 seconds.
-
Spectral Width (sw): 240 ppm (centered around 120 ppm).
-
Temperature: 298 K.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or using an automatic phasing algorithm.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Perform peak picking to identify the chemical shift of each signal.
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Conclusion: The Power of Predictive and Experimental NMR
This technical guide has provided a comprehensive overview of the NMR spectroscopic data for this compound. While based on predicted data, the detailed analysis of the ¹H and ¹³C NMR spectra offers valuable insights into the expected spectral features of this important synthetic intermediate. The provided experimental protocol serves as a robust starting point for researchers to acquire high-quality experimental data, which can then be compared with the predictions outlined in this guide for definitive structural confirmation. The synergy between computational prediction and experimental verification represents a powerful paradigm in modern chemical research, accelerating the pace of discovery and innovation in drug development and materials science.
References
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 23, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 23, 2026, from [Link]
-
Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. Available at: [Link]
-
Mestrelab. (n.d.). Mnova NMRPredict. Retrieved January 23, 2026, from [Link]
-
NMRium. (n.d.). The next-generation NMR software. Retrieved January 23, 2026, from [Link]
-
Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Available at: [Link]
-
ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved January 23, 2026, from [Link]
-
Cheminfo. (n.d.). Predict 13C NMR spectra. Retrieved January 23, 2026, from [Link]
-
Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance, 209(2), 123-130. Available at: [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
Sources
7-iodo-3,4-dihydro-2H-1,5-benzodioxepine as a pharmaceutical intermediate
An In-depth Technical Guide to 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine as a Pharmaceutical Intermediate
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a versatile intermediate in pharmaceutical development. We will delve into its synthesis, chemical properties, and strategic applications in the construction of complex drug molecules. The focus will be on providing practical, field-proven insights for researchers and drug development professionals.
The 3,4-Dihydro-2H-1,5-Benzodioxepine Scaffold: A Privileged Structure in Medicinal Chemistry
The 3,4-dihydro-2H-1,5-benzodioxepine core is a recurring motif in a variety of biologically active compounds. Its rigid, yet non-planar, seven-membered heterocyclic structure provides a unique three-dimensional scaffold for the precise spatial orientation of pharmacophoric groups. This structural feature is often exploited to enhance binding affinity and selectivity for various biological targets.
The introduction of a halogen, specifically iodine, at the 7-position of the benzodioxepine ring, as in this compound, significantly enhances its utility as a pharmaceutical intermediate. The iodo-substituent serves as a versatile synthetic handle for the introduction of a wide array of functional groups via modern cross-coupling methodologies. This allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Physicochemical and Spectroscopic Profile
| Property | Value (Estimated for 7-iodo derivative) | Parent Compound (where available) |
| Molecular Formula | C9H9IO2 | C9H10O2 |
| Molecular Weight | 276.07 g/mol | 150.17 g/mol |
| Appearance | White to off-white solid | Colorless oil |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Soluble in common organic solvents |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.5 (m, 3H, Ar-H), 4.2-4.4 (m, 4H, O-CH₂-CH₂-O), 2.1-2.3 (m, 2H, -CH₂-) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150-155 (C-O), 120-135 (Ar-C), 85-90 (C-I), 70-75 (O-CH₂), 30-35 (-CH₂-) | |
| CAS Number | Not available | 23675-34-5 |
Synthesis of this compound: A Strategic Approach
A robust synthetic route to this compound can be designed starting from commercially available 4-iodophenol. The key steps involve the introduction of the dioxepine ring.
Proposed Synthetic Workflow
The Discovery of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: The 1,5-Benzodioxepine Scaffold and the Strategic Role of Halogenation
The 1,5-benzodioxepine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a variety of biologically active molecules. Its inherent structural features, including a seven-membered diether ring fused to a benzene ring, confer a unique three-dimensional conformation that can be exploited for targeted interactions with biological macromolecules. The strategic introduction of halogen atoms, particularly iodine, onto this scaffold can profoundly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. The C-I bond can serve as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions, and the iodine atom itself can participate in halogen bonding, a non-covalent interaction of increasing importance in rational drug design.
This in-depth technical guide provides a comprehensive overview of the synthetic pathway to a key, yet not widely documented, derivative: 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine . While a seminal "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be logically deduced from established chemical principles. This guide will detail a robust and reproducible synthetic route, starting from readily available precursors, and provide predicted physicochemical and spectroscopic data for the final compound. The methodologies presented are grounded in established, peer-reviewed chemical transformations, ensuring a high degree of scientific integrity and practical applicability for researchers in drug discovery and organic synthesis.
Part 1: Synthesis of the Precursor: 3,4-dihydro-2H-1,5-benzodioxepine
The journey to our target molecule begins with the synthesis of the parent scaffold, 3,4-dihydro-2H-1,5-benzodioxepine. A practical and efficient route commences with the commercially available starting material, catechol.
Synthesis of the Key Intermediate: 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin
A well-established method for the synthesis of the key ketone intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin, has been reported by Crenshaw et al. (1975).[1] This approach involves a Thorpe-Ziegler cyclization of 1,2-di(cyanomethoxy)benzene, which is readily prepared from catechol and chloroacetonitrile. The resulting enamino nitrile is then hydrolyzed to afford the desired ketone.
Experimental Protocol: Synthesis of 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin
-
Step 1: Synthesis of 1,2-di(cyanomethoxy)benzene. To a solution of catechol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (2.2 eq). Stir the mixture at room temperature for 30 minutes. Add chloroacetonitrile (2.2 eq) dropwise and heat the reaction mixture to 60-70 °C for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture, pour it into ice-water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,2-di(cyanomethoxy)benzene.
-
Step 2: Thorpe-Ziegler Cyclization and Hydrolysis. The crude 1,2-di(cyanomethoxy)benzene is then subjected to an intramolecular cyclization using a strong base such as sodium hydride or sodium ethoxide in a high-boiling point solvent like toluene or xylene. The resulting enamino nitrile is not isolated but is directly hydrolyzed with aqueous acid (e.g., sulfuric acid) to furnish 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin.[1]
Reduction of the Ketone to the Methylene Group
With the ketone intermediate in hand, the next logical step is the reduction of the carbonyl group to a methylene group to yield the parent 3,4-dihydro-2H-1,5-benzodioxepine. Two classical and highly reliable methods for this transformation are the Wolff-Kishner reduction and the Clemmensen reduction.
-
Wolff-Kishner Reduction: This method is performed under basic conditions and is suitable for compounds that are sensitive to acid. The ketone is treated with hydrazine hydrate in a high-boiling point solvent such as ethylene glycol, with a strong base like potassium hydroxide. The mixture is heated to a high temperature to facilitate the decomposition of the intermediate hydrazone and the formation of the desired methylene group.
-
Clemmensen Reduction: This method is carried out under acidic conditions. The ketone is refluxed with amalgamated zinc (zinc treated with mercury(II) chloride) in the presence of concentrated hydrochloric acid.
The choice between these two methods will depend on the overall stability of any other functional groups present in the molecule, though for this specific substrate, both are expected to be effective.
Sources
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine
Introduction: The Versatility of the Benzodioxepine Scaffold
The 3,4-dihydro-2H-1,5-benzodioxepine moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique conformational properties and synthetic accessibility have led to its incorporation into a wide array of biologically active molecules and functional materials. The ability to functionalize this core structure is paramount for developing novel compounds with tailored properties. 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine serves as a key building block in this endeavor, offering a reactive handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[1][2]
This comprehensive guide provides detailed experimental procedures and mechanistic insights for three of the most pivotal cross-coupling reactions utilizing this compound: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the causality behind the experimental choices.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species.[3][4] The cycle can be broadly divided into three key steps:
-
Oxidative Addition: The reaction is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) complex. This step forms a new palladium(II) intermediate. The reactivity of the aryl halide is crucial, with iodides being more reactive than bromides or chlorides.[3]
-
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium(II) center. For the Sonogashira reaction, a copper acetylide, formed in situ, undergoes transmetalation with the palladium complex.[5][6] In the Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[7]
-
Reductive Elimination: This final step involves the formation of the new C-C or C-N bond and the desired product, while regenerating the active Pd(0) catalyst, allowing the cycle to continue.
The choice of ligands, base, and solvent is critical in each of these reactions, as they influence the stability and reactivity of the palladium catalyst throughout the cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl compounds.[8] It involves the coupling of an organoboron reagent with an organic halide. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.[8]
Mechanistic Rationale
The base in a Suzuki reaction plays a crucial role in activating the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step. The choice of ligand is also vital; bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps.
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.03-0.05 equiv) or PdCl₂(dppf) (0.03-0.05 equiv)
-
K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the anhydrous, degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 80-90 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 18 | 75-85 |
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[9]
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper acetylide. The copper cycle facilitates the formation of this key copper acetylide intermediate by coordinating to the terminal alkyne, increasing its acidity and allowing for deprotonation by the amine base.[5][6]
Caption: Sonogashira Coupling Experimental Workflow.
Detailed Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.02-0.05 equiv)
-
CuI (0.04-0.10 equiv)
-
Amine base (e.g., triethylamine, diisopropylamine, 2.0-3.0 equiv or as solvent)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove copper salts.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Data Presentation: Sonogashira Coupling
| Coupling Partner | Pd Catalyst | Cu Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 6 | 90-98 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | DIPA | DMF | 40 | 8 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 50 | 12 | 80-90 |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and agrochemicals.[1][2] This palladium-catalyzed reaction enables the coupling of aryl halides with a wide range of primary and secondary amines.[1]
Mechanistic Rationale
The success of the Buchwald-Hartwig amination hinges on a delicate balance of the rates of oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent undesirable side reactions like β-hydride elimination.[7] A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming the key palladium-amido intermediate.
Caption: Buchwald-Hartwig Amination Experimental Workflow.
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01-0.05 equiv)
-
Ligand (e.g., Xantphos, RuPhos) (0.02-0.10 equiv)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Reaction vial or Schlenk tube and magnetic stirrer
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup (in a glovebox): To a reaction vial, add this compound, the palladium precatalyst, the ligand, and the base.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine.
-
Reaction: Seal the vial and heat the mixture in a pre-heated aluminum block to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 100 | 12 | 88-96 |
| Aniline | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 82-90 |
| Benzylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 90 | 16 | 85-93 |
Troubleshooting and Self-Validation
A key aspect of robust protocol development is anticipating and addressing potential issues.
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to Pd(0). Use fresh, high-purity catalysts and ligands.
-
Oxygen Sensitivity: All reactions should be performed under a strictly inert atmosphere as oxygen can deactivate the Pd(0) catalyst.
-
Impure Reagents: Ensure all reagents, especially the solvent and amine base, are anhydrous and free of impurities.
-
-
Side Reactions:
-
Homocoupling (Suzuki): This can occur if the oxidative addition is slow relative to other processes. Using a more reactive aryl iodide and optimizing the base and temperature can mitigate this.
-
Glaser Coupling (Sonogashira): Homocoupling of the alkyne can be minimized by slow addition of the alkyne or by using a higher ratio of the aryl iodide.
-
Hydrodehalogenation: This side product can form from the reduction of the aryl iodide. Ensure the reaction is free of protic impurities.
-
-
Difficult Purification:
-
Palladium Residues: Filtration through celite or treatment with a palladium scavenger can help remove residual catalyst.
-
Persistent Impurities: Re-purification by column chromatography with a different solvent system or by recrystallization may be necessary.
-
By carefully controlling the reaction parameters and understanding the underlying mechanisms, these powerful cross-coupling reactions can be reliably and efficiently applied to the synthesis of novel 7-substituted-3,4-dihydro-2H-1,5-benzodioxepine derivatives for a wide range of applications.
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
ChemInform Abstract: Palladium-Catalyzed Cross Coupling of 7-Iodo-2′-deoxytubercidin with Terminal Alkynes - ResearchGate. (2025). Retrieved from [Link]
-
Mechanism of oxidative addition of palladium(0) with aromatic iodides in toluene, monitored at ultramicroelectrodes | Organometallics - ACS Publications. (n.d.). Retrieved from [Link]
-
Oxidative Addition: Palladium Mechanism with aryl iodide - YouTube. (2019). Retrieved from [Link]
-
Iodination of carbohydrate-derived 1,2-oxazines to enantiopure 5-iodo-3,6-dihydro-2H-1,2-oxazines and subsequent palladium-catalyzed cross-coupling reactions - NIH. (2016). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
(PDF) Combined Directed ortho Metalation/Suzuki—Miyaura Cross-Coupling Strategies. Regiospecific Synthesis of Chlorodihydroxybiphenyls and Polychlorinated Biphenyls - ResearchGate. (2025). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Influence of base on the Sonogashira coupling reactiona - ResearchGate. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis - MDPI. (n.d.). Retrieved from [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][9]-Fused Indole Heterocycles - PMC - NIH. (n.d.). Retrieved from [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Retrieved from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. (n.d.). Retrieved from [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. (2025). Retrieved from [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Journal of the American Chemical Society. (2024). Retrieved from [Link]
-
1-19 Research Article Palladium Catalyzed Cross-Coupling of Pentacy - JOCPR. (n.d.). Retrieved from [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Synthesis of Benzannulated Heterocycles by Twofold Suzuki–Miyaura Couplings of Cyclic Diarylborinic Acids Elena Dimitrijević,. (n.d.). Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. (2022). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
palladium catalyst for 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine coupling
An Application Guide for Palladium-Catalyzed Cross-Coupling Reactions of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine
Introduction: The Strategic Importance of the Benzodioxepine Scaffold
The 3,4-dihydro-2H-1,5-benzodioxepine moiety is a privileged scaffold in medicinal chemistry and drug development. Its unique conformational properties and presence in various biologically active molecules make it a target of significant synthetic interest. Functionalization of this core, particularly at the 7-position, allows for the exploration of structure-activity relationships (SAR) essential for optimizing lead compounds. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at this position, transforming the readily available this compound into a diverse array of complex derivatives.
This guide provides a detailed, experience-driven overview of the critical parameters and robust protocols for successfully employing this substrate in three cornerstone palladium-catalyzed transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Pillar 1: Understanding the Catalytic Heart - The Palladium Cycle
Palladium-catalyzed cross-coupling reactions, despite their different named variations, operate through a similar fundamental catalytic cycle.[1] A mastery of this cycle is not merely academic; it provides the causal framework for understanding why specific reagents are chosen and how to troubleshoot a reaction that fails. The cycle universally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition : The active catalyst, a coordinatively unsaturated Palladium(0) species, initiates the cycle by inserting into the carbon-iodine bond of the 7-iodo-benzodioxepine. This is typically the rate-determining step. The high reactivity of the C-I bond makes aryl iodides excellent substrates for this process.[3] This step oxidizes the catalyst from Pd(0) to a Pd(II) intermediate.
-
Transmetalation : The coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the Pd(II) center, displacing the iodide.[2] This step requires activation by a base.
-
Reductive Elimination : The two organic fragments now bound to the palladium center couple together, forming the desired C-C or C-N bond and expelling the final product.[2] This crucial step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.
Caption: General Catalytic Cycle for Cross-Coupling.
Pillar 2: The Four Levers of Control - Key Reaction Parameters
The success of any palladium-catalyzed coupling hinges on the judicious selection of four key components. The efficiency of catalyst formation and its stability are determined by the interplay of the ligand, base, temperature, and solvent.[4]
The Palladium Precatalyst
While the active catalyst is Pd(0), stable Pd(II) salts like Palladium(II) Acetate (Pd(OAc)₂) or Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are typically used as "precatalysts".[4] Pd(II) sources are reduced in situ to the active Pd(0) state. The choice often comes down to air stability and cost, with Pd(OAc)₂ being a common and practical choice for many applications.[5]
The Ligand: The Catalyst's Co-Pilot
The ligand is arguably the most critical variable. It is not a passive spectator but an active modulator of the catalyst's properties.[3]
-
Stabilization : Ligands stabilize the Pd(0) center, preventing its aggregation into inactive palladium black.
-
Reactivity Tuning : Electron-rich and sterically bulky ligands (e.g., phosphines like XPhos, SPhos, or N-heterocyclic carbenes) accelerate the oxidative addition step, which is often rate-limiting.[6] They also promote the final reductive elimination step. For challenging couplings, such as C-N bond formation, these specialized ligands are essential.[7]
The Base: The Unsung Hero
The base plays multiple, indispensable roles. In Suzuki couplings, it facilitates the transmetalation from the boronic acid.[3] In Buchwald-Hartwig aminations, it deprotonates the amine to form the active amide nucleophile. Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃), or strong organic bases like sodium tert-butoxide (NaOtBu). The choice of base can dramatically impact reaction rate and yield.
The Solvent: The Reaction Environment
The solvent must solubilize all components and be stable at the required reaction temperature. Anhydrous, aprotic solvents like toluene, dioxane, and tetrahydrofuran (THF) are most common. It is paramount to use degassed solvents, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like the homocoupling of boronic acids.[8]
Application Protocols
The following protocols are designed as robust starting points for the coupling of this compound. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.
Caption: General Laboratory Experimental Workflow.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol is optimized for coupling the aryl iodide with a generic arylboronic acid to form a biaryl linkage, a common objective in drug discovery.[9]
Table 1: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Reagent/Condition | Molar Equiv. | Purpose |
| Aryl Iodide | This compound | 1.0 | Electrophile |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 | Nucleophile Source |
| Pd Precatalyst | Pd(OAc)₂ | 0.02 (2 mol%) | Catalyst Source |
| Ligand | SPhos | 0.04 (4 mol%) | Catalyst Activation/Stabilization |
| Base | K₃PO₄ (finely ground) | 3.0 | Activates Boronic Acid |
| Solvent | Dioxane / H₂O (10:1) | - | Reaction Medium |
| Temperature | 90-100 °C | - | Thermal Energy |
Step-by-Step Methodology:
-
Vessel Preparation : To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.3 eq.), and finely ground potassium phosphate (3.0 eq.).
-
Catalyst Addition : In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.). Add this solid mixture to the Schlenk flask.
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition : Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl iodide is consumed.
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification : Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Sonogashira C-C (Alkynyl) Coupling
This reaction is the premier method for installing an alkyne moiety, creating a rigid linker valuable for probing molecular interactions.[10] It typically utilizes a copper(I) co-catalyst.[11]
Table 2: Reaction Parameters for Sonogashira Coupling
| Parameter | Reagent/Condition | Molar Equiv. | Purpose |
| Aryl Iodide | This compound | 1.0 | Electrophile |
| Alkyne | Terminal Alkyne | 1.5 | Nucleophile |
| Pd Precatalyst | Pd(PPh₃)₄ | 0.03 (3 mol%) | Primary Catalyst |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | 0.05 (5 mol%) | Activates Alkyne |
| Base | Triethylamine (Et₃N) | 4.0 | Solvent & Base |
| Solvent | Tetrahydrofuran (THF) | - | Co-solvent |
| Temperature | 60 °C | - | Thermal Energy |
Step-by-Step Methodology:
-
Vessel Preparation : To a flame-dried Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₄ (0.03 eq.), and CuI (0.05 eq.).
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition : Add degassed THF and degassed triethylamine via syringe, followed by the terminal alkyne (1.5 eq.).
-
Reaction : Place the flask in a preheated oil bath at 60 °C and stir. The reaction is often complete within 2-6 hours.
-
Monitoring : Follow the disappearance of the starting material by TLC.
-
Workup : After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification : Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[12]
Protocol 3: Buchwald-Hartwig C-N Amination
This powerful reaction enables the formation of an aniline linkage, a critical bond in a vast number of pharmaceuticals.[7] The choice of a bulky, electron-rich biarylphosphine ligand is critical for success.[13]
Table 3: Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Reagent/Condition | Molar Equiv. | Purpose |
| Aryl Iodide | This compound | 1.0 | Electrophile |
| Amine | Primary or Secondary Amine | 1.2 | Nucleophile |
| Pd Precatalyst | Pd₂(dba)₃ | 0.01 (1 mol% Pd) | Catalyst Source |
| Ligand | XPhos | 0.03 (3 mol%) | Sterically Demanding Ligand |
| Base | NaOtBu | 1.5 | Strong, Non-nucleophilic Base |
| Solvent | Toluene | - | Anhydrous, Aprotic Medium |
| Temperature | 110 °C | - | Thermal Energy |
Step-by-Step Methodology:
-
Glovebox Setup : Due to the air-sensitivity of the reagents, it is highly recommended to assemble this reaction in a glovebox.
-
Vessel Preparation : To an oven-dried vial, add NaOtBu (1.5 eq.), XPhos (0.03 eq.), and Pd₂(dba)₃ (0.01 eq.).
-
Reagent Addition : Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent and Sealing : Add anhydrous, degassed toluene, seal the vial tightly with a Teflon-lined cap, and remove from the glovebox.
-
Reaction : Vigorously stir the mixture in a preheated oil bath or heating block at 110 °C for 12-24 hours.
-
Workup : Cool the reaction to room temperature. Dilute with diethyl ether and carefully quench with water. Separate the layers, and extract the aqueous layer with ether.
-
Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently strong base; Low temperature. | Ensure rigorous degassing of solvents. Use freshly opened/purified reagents. Screen different bases (e.g., switch K₃PO₄ to Cs₂CO₃). Increase reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen deactivating the catalyst.[8] | Improve degassing technique (freeze-pump-thaw cycles are superior to bubbling). |
| Protodeboronation (Suzuki) | Boronic acid is unstable under reaction conditions. | Use a milder base or switch to a more stable boronate ester (e.g., a pinacol ester). |
| Dehalogenation of Starting Material | Catalyst deactivation pathway; Presence of water or protic sources. | Ensure anhydrous conditions. Screen different ligands that may favor reductive elimination over side reactions. |
References
- Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website.
- Di Mola, A., et al. (2023). Palladium-Catalyzed Benzodiazepines Synthesis. MDPI.
- Miller, J. M., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Anonymous. Flow Chemistry: Sonogashira Coupling. Source not specified.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of chemical research, 48(4), 1090–1101.
-
LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Anonymous. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Anonymous. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central (PMC). [Link]
-
Ali, A., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]
-
Anonymous. (2018). SYNTHESIS OF 4,5-DISUBSTITUTED PYRANO[3,4-b]PYRROL-7(1H)- ONES VIA SONOGASHIRA–HAGIHARA CROSS-COUPLING OF N-BENZENESULFONYL-3-. HETEROCYCLES. [Link]
-
Schneider, T., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Li, G., & Huang, Y. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
-
Reddit User Discussion. (2019). Diagnosing issues with a failed Suzuki coupling?. Reddit r/Chempros. [Link]
-
Wikipedia. (2023). Cross-coupling reaction. Wikipedia. [Link]
-
Nolan, S. P. (2013). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nobelprize.org [nobelprize.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. rsc.org [rsc.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Note & Protocols: Leveraging 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine for the Synthesis of Novel Selective Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a privileged heterocyclic motif present in a variety of biologically active molecules. Its structural rigidity and specific conformation can impart favorable binding characteristics to target receptors. The strategic placement of an iodine atom at the 7-position transforms this scaffold into a versatile and powerful building block for medicinal chemistry. This application note provides a comprehensive guide to the synthesis of diverse libraries of potential selective receptor modulators (SRMs) utilizing 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine as a key intermediate. We will detail robust, field-proven protocols for palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions—and discuss the mechanistic rationale for their application in structure-activity relationship (SAR) studies targeting critical receptors in drug discovery.
Introduction: The Strategic Value of the this compound Scaffold
Selective receptor modulators are at the forefront of modern therapeutics, offering the ability to fine-tune physiological responses while minimizing off-target effects. The discovery of novel molecular scaffolds that can be readily and systematically modified is a cornerstone of successful drug discovery campaigns. The 3,4-dihydro-2H-1,5-benzodioxepine core has been identified in compounds demonstrating a range of pharmacological activities, including β-adrenergic stimulation and SERCA2a modulation.[1][2]
The true synthetic power of this scaffold is unlocked with the introduction of an iodine atom at the C-7 position. This aryl iodide serves as an exceptionally versatile synthetic "handle" for diversification. The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal substrate for a wide array of cross-coupling reactions. This allows for the systematic and efficient introduction of a vast range of chemical moieties, which is essential for probing the chemical space around a target receptor and building a robust SAR.
Studies on analogous heterocyclic systems have repeatedly shown that substitution at the 7-position can be critical for modulating biological activity and achieving receptor selectivity.[3] Therefore, this compound is not merely a starting material but a strategic platform for generating focused libraries of potential SRMs targeting receptors such as G-protein coupled receptors (GPCRs) and nuclear hormone receptors.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The C(sp²)-I bond of this compound is primed for two of the most powerful reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are favored in drug discovery for their broad functional group tolerance, generally high yields, and well-understood mechanisms.
Workflow for SRM Library Synthesis
The following diagram illustrates the overall workflow for generating diverse molecular entities from the common iodinated intermediate.
Sources
- 1. Synthesis of 4,4'-Diaminotriphenylmethanes with Potential Selective Estrogen Receptor Modulator (SERM)-like Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine
Introduction: The Strategic Importance of the Benzodioxepine Scaffold
The 3,4-dihydro-2H-1,5-benzodioxepine moiety is a privileged scaffold in medicinal chemistry and drug discovery. Its unique conformational properties and ability to present substituents in a defined three-dimensional space make it a valuable component in the design of novel therapeutics. The functionalization of this core structure is paramount for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic and pharmacodynamic profiles. The 7-iodo derivative, in particular, serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides detailed protocols and expert insights into the functionalization of the iodine position of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine, with a focus on robust and widely applicable palladium-catalyzed cross-coupling reactions.
Core Concept: The Versatility of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, offering unparalleled efficiency and functional group tolerance for the construction of complex molecular architectures.[1] For aryl iodides such as this compound, these transformations are particularly effective due to the high reactivity of the C-I bond. This section will delve into the practical application of three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl structures, which are prevalent in pharmaceuticals.[2] The reaction couples an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[3]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species, which facilitates this step.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Sources
Application Notes and Protocols: Strategic Workup and Purification for Couplings of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine
Abstract
The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a privileged structure in medicinal chemistry, valued for its conformational rigidity and presence in numerous bioactive molecules. The 7-iodo derivative serves as a versatile building block for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[1] While these reactions are powerful synthetic tools, the subsequent workup and purification stages are critical for obtaining the desired products with high purity, free from residual catalyst and reaction byproducts. This is especially crucial in drug development, where stringent limits on elemental impurities like palladium are enforced by regulatory bodies.[2][3] This guide provides a comprehensive overview of field-proven workup and purification strategies tailored for coupling reactions involving 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine, emphasizing the rationale behind procedural choices and offering detailed, actionable protocols for researchers.
The Strategic Importance of Workup Design
A successful cross-coupling reaction does not end with the consumption of the starting material. The design of the workup procedure is a pivotal step that dictates the purity, yield, and scalability of the synthesis. The primary objectives of the workup are to:
-
Quench the Reaction: Safely terminate the catalytic cycle and neutralize any reactive species.
-
Remove Inorganic Salts: Eliminate bases (e.g., K₂CO₃, Cs₂CO₃) and salt byproducts (e.g., boronate salts) that are typically insoluble in organic solvents.[4]
-
Separate Organic Byproducts: Remove unreacted starting materials, homocoupled products, and ligand-derived impurities.
-
Eliminate Residual Catalyst: Reduce levels of the transition metal catalyst (e.g., palladium, copper) to meet the stringent requirements for active pharmaceutical ingredients (APIs).[5]
The choice of workup strategy depends on the specific coupling reaction performed, the scale of the reaction, and the physicochemical properties of the desired product.
General Post-Coupling Workup Workflow
A multi-step approach is typically required to isolate the pure coupled product. The following workflow illustrates a general, yet robust, sequence of operations.
Figure 1: A generalized workflow for the workup and purification of cross-coupling reactions.
Tailored Workup Strategies for Specific Coupling Reactions
While the general workflow is applicable to most scenarios, specific coupling reactions generate unique byproducts that may require tailored removal strategies.
Suzuki-Miyaura Coupling
This reaction couples the aryl iodide with an organoboron species.[1]
-
Key Challenge: Removal of excess boronic acid and inorganic borate byproducts.
-
Causality: Boronic acids can sometimes co-elute with the product in chromatography. The aqueous base used in the reaction (e.g., K₂CO₃) generates water-soluble salts.
-
Protocol Insight: A standard aqueous workup is highly effective. After quenching the reaction, dilute with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and then brine.[6] The water wash removes the bulk of inorganic salts, while the brine wash helps to break up emulsions and further remove water from the organic layer. Organoboranes are generally non-toxic and their byproducts are water-soluble, contributing to a high atom economy.[4]
Sonogashira Coupling
This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, often using both palladium and copper catalysts.[7][8]
-
Key Challenges: Removal of the copper co-catalyst and potential homocoupled alkyne byproducts (Glaser coupling).[9]
-
Causality: Copper salts can complicate purification and may need to be specifically targeted. The basic, oxidative conditions can lead to the formation of symmetric 1,3-diynes from the alkyne starting material.
-
Protocol Insight: An aqueous wash with a mild chelating agent is recommended. After the initial water wash, consider washing the organic layer with a dilute aqueous solution of ammonium hydroxide or ammonium chloride. This helps to complex and remove residual copper salts. Homocoupled byproducts are typically less polar than the desired cross-coupled product and can usually be separated by silica gel chromatography.[10]
Buchwald-Hartwig Amination
This reaction forms a C-N bond between the aryl iodide and an amine.
-
Key Challenges: Removal of the strong, sterically hindered base (e.g., NaOtBu, LHMDS) and any excess, often high-boiling, amine starting material.
-
Causality: The strong bases used are water-sensitive and must be quenched carefully. The amine starting material may have a polarity similar to the product.
-
Protocol Insight: Quenching should be performed carefully by adding water or a saturated aqueous solution of NH₄Cl. To remove a basic amine starting material or product, an acidic wash can be employed. However, this must be done with caution, as the desired coupled product may also be basic and could be extracted into the aqueous acid layer. A more common approach is to rely on thorough evaporation and purification by column chromatography to remove residual amine. In-line quenching with water and an organic solvent can sometimes prevent the precipitation of solids, which is a common issue in these reactions.[11]
The Critical Step: Palladium Removal
Palladium-catalyzed reactions are indispensable in the pharmaceutical industry, but the final API must meet strict ICH guidelines for palladium content, often below 10 ppm.[3][5] Achieving this level of purity requires specific palladium scavenging steps.
Foundational Techniques
-
Filtration: Upon reaction completion, palladium can often precipitate as palladium black. A simple filtration of the crude reaction mixture through a pad of Celite® can remove a significant portion of the catalyst.[3][12] This is an effective first step for removing larger agglomerated particles.[3]
-
Aqueous Washes: Certain aqueous solutions can aid in palladium removal. Solutions of N-acetyl cysteine or sodium diethyldithiocarbamate have been shown to be effective in washing out palladium.[3]
-
Crystallization: If the coupled product is a crystalline solid, recrystallization is a powerful purification technique that can dramatically reduce palladium levels by excluding the metal from the crystal lattice.[2]
Advanced Scavenging Methods
When foundational techniques are insufficient, dedicated metal scavengers are employed. These are typically solid-supported reagents that selectively bind to the metal, allowing for its removal by filtration.[2][13]
Sources
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. onyxipca.com [onyxipca.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Sci-Hub. Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans / Synfacts, 2011 [sci-hub.box]
- 8. pr.ibs.re.kr [pr.ibs.re.kr]
- 9. Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira–Glaser cyclization sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. spinchem.com [spinchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine
Introduction: The Strategic Importance of 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably Viloxazine. Viloxazine is a selective norepinephrine reuptake inhibitor used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD)[1][2][3][4][5]. The efficient and scalable synthesis of this iodinated intermediate is therefore of significant interest to the pharmaceutical industry. The introduction of the iodine atom at the 7-position of the 3,4-dihydro-2H-1,5-benzodioxepine scaffold provides a versatile handle for further chemical modifications, typically through cross-coupling reactions, enabling the construction of more complex molecular architectures.
This document provides a comprehensive guide for the large-scale synthesis of this compound, detailing a robust and scalable protocol, safety considerations, and analytical characterization of the final product. The presented methodology is designed to be reproducible and adaptable for industrial applications.
Synthetic Strategy: Electrophilic Aromatic Iodination
The synthesis of this compound is achieved through the direct electrophilic iodination of the commercially available starting material, 3,4-dihydro-2H-1,5-benzodioxepine. The benzodioxepine ring system is activated towards electrophilic substitution by the two ether oxygen atoms, which donate electron density to the aromatic ring. This directing effect favors substitution at the positions para to the oxygen atoms.
The choice of iodinating agent and reaction conditions is critical for achieving high yield and selectivity on a large scale. A common and effective method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidizing agent is necessary to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺), in situ.
Sources
- 1. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]
- 2. US9434703B2 - Viloxazine compositions - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine
Welcome to the technical support center for the synthesis of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this important synthetic transformation. My aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when synthesizing this compound?
The most prevalent byproducts are constitutional isomers of the desired product. The two ether oxygens of the 3,4-dihydro-2H-1,5-benzodioxepine ring are ortho, para-directing and activating groups in electrophilic aromatic substitution.[1][2][3] This means that the incoming electrophile (the iodine cation or its equivalent) will be directed to the positions ortho and para to these oxygen atoms.
Therefore, in addition to the desired 7-iodo isomer, you should anticipate the formation of the 6-iodo and 8-iodo constitutional isomers. Due to steric hindrance from the dihydrooxepine ring, the 8-iodo isomer is generally formed in smaller quantities than the 6-iodo isomer.
Over-iodination can also lead to the formation of di- and tri-iodinated byproducts, especially if the reaction conditions are too harsh or if an excess of the iodinating agent is used.
Finally, depending on the specific iodination reagent and conditions, byproducts resulting from the cleavage of the ether linkages or oxidation of the dihydrooxepine ring can occur, although these are typically less common with milder reagents.
Q2: My reaction yields a mixture of iodo-isomers. How can I improve the regioselectivity for the 7-iodo product?
Achieving high regioselectivity in the iodination of 3,4-dihydro-2H-1,5-benzodioxepine can be challenging due to the activating nature of the ether groups. However, you can influence the isomeric ratio by carefully selecting your iodinating agent and reaction conditions.
Generally, milder iodinating agents and lower reaction temperatures will favor the formation of the thermodynamically more stable product, which is often the para-substituted isomer (7-iodo).
| Iodinating Agent/System | Typical Conditions | Expected Selectivity |
| Iodine / Oxidizing Agent (e.g., HIO₃, H₂O₂) | Acetic acid, room temperature | Moderate to good |
| N-Iodosuccinimide (NIS) | Acetonitrile or DMF, 0°C to room temperature | Good |
| Iodine Monochloride (ICl) | Acetic acid or CH₂Cl₂, 0°C | Moderate, can be aggressive |
Troubleshooting Poor Selectivity:
-
High Temperatures: Running the reaction at elevated temperatures can lead to a loss of selectivity. Try performing the reaction at 0°C or even lower.
-
Strongly Acidic Conditions: Very strong acids can protonate the ether oxygens, altering their directing ability and potentially leading to side reactions. If using an acid catalyst, consider a milder one or reducing its concentration.
-
Choice of Solvent: The polarity of the solvent can influence the distribution of isomers. Experiment with different solvents, such as acetonitrile, dichloromethane, or acetic acid, to find the optimal conditions for your specific reaction.
Q3: I'm observing significant amounts of di-iodinated products. How can I prevent this?
The formation of di-iodinated byproducts is a clear indication that the reaction is proceeding too quickly or that an excess of the iodinating agent is being used. Here’s how to address this:
-
Stoichiometry is Key: Carefully control the stoichiometry of your iodinating agent. Use no more than 1.0 to 1.1 equivalents relative to your starting material.
-
Slow Addition: Instead of adding the iodinating agent all at once, add it portion-wise or as a solution via a syringe pump over a longer period. This will help to maintain a low concentration of the electrophile in the reaction mixture, favoring mono-iodination.
-
Lower the Temperature: As with improving regioselectivity, lowering the reaction temperature will decrease the overall reaction rate and reduce the likelihood of over-iodination.
-
Monitor the Reaction: Closely monitor the progress of the reaction using a suitable technique like TLC or LC-MS. Quench the reaction as soon as the starting material has been consumed to an acceptable level.
Troubleshooting Guide
This section provides a more in-depth look at specific issues you might encounter during your experiments.
Problem 1: Low overall yield of iodinated products.
Possible Causes & Solutions:
-
Inactive Iodinating Agent: Some iodinating agents can decompose over time. Ensure you are using a fresh or properly stored reagent. For reactions involving in-situ generation of the electrophile (e.g., I₂ with an oxidant), ensure the oxidant is active.
-
Insufficient Activation: The electrophilicity of iodine itself is low. For reactions using molecular iodine, an oxidizing agent is necessary to generate a more potent electrophilic species.[4] If your reaction is sluggish, you may need to add a suitable activator, such as a catalytic amount of a strong acid.
-
Decomposition of Starting Material or Product: The dihydrobenzodioxepine ring can be susceptible to cleavage under harsh acidic or oxidative conditions.[5] If you suspect this is happening, consider using milder reaction conditions (e.g., lower temperature, less aggressive iodinating agent). A preliminary stability test of your starting material under the planned reaction conditions (without the iodinating agent) can be informative.
-
Work-up Issues: The work-up procedure is critical for isolating your product. Ensure that any quenching agents (e.g., sodium thiosulfate to remove excess iodine) are used in appropriate amounts and that the pH is adjusted correctly for extraction.
Problem 2: Difficulty in separating the 7-iodo isomer from other constitutional isomers.
Background:
The constitutional isomers of iodo-3,4-dihydro-2H-1,5-benzodioxepine have very similar polarities, making their separation by standard column chromatography challenging.
Separation Strategies:
-
Flash Column Chromatography: While difficult, separation is not impossible. Here are some tips to improve your chances of success with flash chromatography:[6][7][8]
-
Use a high-resolution silica gel: A smaller particle size will provide better separation.
-
Employ a shallow solvent gradient: A slow, gradual increase in the polarity of the eluent can improve resolution.
-
Experiment with different solvent systems: While hexane/ethyl acetate is a common choice, consider trying other non-polar/polar solvent combinations, such as toluene/ethyl acetate or dichloromethane/diethyl ether.
-
Consider specialized stationary phases: Phenyl-functionalized silica can offer different selectivity for aromatic compounds and may aid in the separation of isomers.[9][10]
-
-
Recrystallization: This can be a very effective technique for purifying the desired isomer, especially if it is the major product.[11]
-
Solvent Screening: The key is to find a solvent system where the solubility of the isomers is sufficiently different. A good starting point is a binary solvent system, such as ethanol/water, methanol/water, or hexane/ethyl acetate.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent system and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. The desired isomer will hopefully crystallize out, leaving the other isomers in the mother liquor.
-
-
Preparative HPLC: For high-purity material, especially on a smaller scale, preparative HPLC with a C18 or phenyl column can be an excellent option.
Problem 3: My final product is colored, even after purification.
Possible Cause & Solution:
A persistent color (often yellow or brown) in your final product is typically due to trace amounts of residual iodine. Even after a standard aqueous work-up, elemental iodine can be difficult to remove completely.
Troubleshooting Steps:
-
Thorough Quenching: During the work-up, ensure that you add a sufficient amount of a reducing agent, such as aqueous sodium thiosulfate or sodium bisulfite, until the color of the organic layer is completely discharged.
-
Additional Washes: Wash the organic layer with a fresh portion of the reducing agent solution.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring it with a small amount of activated carbon for a short period can help to adsorb colored impurities. Be aware that this may also lead to some loss of your product.
-
Recrystallization: As mentioned previously, recrystallization is an excellent method for removing colored impurities.[12]
Experimental Workflow & Data Interpretation
Illustrative Synthetic Protocol (using NIS)
This protocol is a general guideline. You should always perform a small-scale test reaction to optimize the conditions for your specific setup.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq.) in anhydrous acetonitrile (e.g., 0.1 M).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Characterization of Product and Byproducts
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing between the iodo-isomers. The substitution pattern will affect the chemical shifts and coupling constants of the aromatic protons. For the desired 7-iodo product, you would expect to see a specific splitting pattern for the protons at positions 6, 8, and 9.
-
¹³C NMR Spectroscopy: The carbon atom attached to the iodine will show a characteristic chemical shift in the ¹³C NMR spectrum (typically in the range of 80-100 ppm).
-
Mass Spectrometry: Mass spectrometry is an excellent tool to confirm the molecular weight of your product and to identify the presence of di- or tri-iodinated byproducts. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be evident in the mass spectrum.
Visualizing the Reaction and Potential Byproducts
Caption: Reaction scheme for the iodination of 3,4-dihydro-2H-1,5-benzodioxepine.
References
- Janciene, R., et al. (2019). The complete 1H and 13C NMR spectra assignments of N‐(2‐nitrobenzoyl)
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). EP1588997A1 - Process for the preparation of iodoaromatic compounds.
- Journal of the Chemical Society B: Physical Organic. (1970). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. RSC Publishing.
- Journal of Medicinal Chemistry. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants.
-
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Chromatography Forum. (2009). separation of two isomers. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2H-1,5-Benzodioxepin-3(4H)-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
-
ResearchGate. (2025). Advances in the Synthesis of Aromatic Iodo-compounds. Retrieved from [Link]
-
ResearchGate. (2025). Stabilization of Pharmaceuticals to Oxidative Degradation. Retrieved from [Link]
-
Sci-Hub. (1991). Hydrolysis of 3,4‐diphenyl‐1,2,5‐thiadiazole‐1,1‐dioxide. Acid and base catalysis. Retrieved from [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-8-methyl-4H-chromen-4-one. Retrieved from [Link]
-
YouTube. (2022). Ortho-Para directing group in Benzene ring(Electrophilic substitution reactionin substituted Benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2020). Recrystallization under sulfuric acid reveals the true beauty of elemental iodine. Retrieved from [Link]
-
Hawach. (2025). General Guidelines of Flash Column Chromatography. Retrieved from [Link]
-
Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis. Retrieved from [Link]
-
PubChem. (n.d.). 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)-. Retrieved from [Link]
-
YouTube. (2023). Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2025). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dihydro-8,13-dihydroxy-2,2,5,10-tetramethyl-4,11-dioxo-2H,11H-1-benzopyrano(6,7-b)(1,4)benzodioxepin-7-carboxaldehyde. Retrieved from [Link]
-
Sci-Hub. (2004). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | C10H12O3 | CID 12637528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. General Guidelines of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 10. separation of two isomers - Chromatography Forum [chromforum.org]
- 11. EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Failed Sonogashira Couplings of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine
Welcome to the technical support center for the Sonogashira coupling of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Here, we will delve into the intricacies of this palladium- and copper-catalyzed cross-coupling reaction, providing in-depth troubleshooting advice and practical solutions to common experimental hurdles.
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] However, its success is contingent on a delicate interplay of various factors, including catalyst activity, reagent purity, and reaction conditions. The substrate , this compound, presents its own unique set of considerations due to its electronic properties and potential for interaction with the catalytic system.
This guide is structured to provide a logical workflow for diagnosing and resolving issues, moving from frequently asked questions to a detailed, symptom-based troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a failed Sonogashira coupling with this compound?
There are several common culprits for a failed Sonogashira reaction. These include:
-
Inactive Catalyst: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen.[2] Improper handling or storage can lead to oxidation and loss of catalytic activity.
-
Poor Quality Reagents: The purity of the aryl iodide, alkyne, copper(I) salt, and base are all critical. The presence of impurities can poison the catalyst or lead to unwanted side reactions.
-
Insufficient Degassing: Oxygen can promote the homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst.[1][2] Rigorous degassing of solvents and the reaction mixture is essential.
-
Inappropriate Reaction Conditions: Temperature, solvent, and the choice of base can all significantly impact the reaction outcome.
Q2: How do I choose the right palladium catalyst and phosphine ligand?
For Sonogashira couplings, common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3] While Pd(PPh₃)₄ is a Pd(0) catalyst, Pd(II) complexes like PdCl₂(PPh₃)₂ are often used as pre-catalysts that are reduced in situ to the active Pd(0) species.[1] The choice of phosphine ligand can also be critical. While triphenylphosphine (PPh₃) is widely used, more electron-rich and sterically bulky ligands can sometimes improve catalytic activity, especially for more challenging substrates.
Q3: What is the role of the copper(I) co-catalyst, and can I run the reaction without it?
In the traditional Sonogashira reaction, the copper(I) salt (typically CuI) acts as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] This process is generally faster than the direct reaction of the alkyne with the palladium center.
However, the copper co-catalyst can also promote the undesirable homocoupling of the alkyne, known as the Glaser coupling.[1] For this reason, "copper-free" Sonogashira protocols have been developed. These reactions often require a different set of conditions, such as a different base or a higher reaction temperature, to proceed efficiently.[4]
Q4: How important is the choice of base?
The base plays a crucial role in the Sonogashira coupling. It is required to deprotonate the terminal alkyne, forming the reactive acetylide species.[1] Amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and can often serve as the solvent as well.[1] The basicity and steric properties of the amine can influence the reaction rate and the extent of side reactions.
In-Depth Troubleshooting Guide
This section is organized by the symptoms you might be observing in your reaction, providing a logical path to diagnose and resolve the underlying issues.
Symptom 1: No Reaction or Low Conversion of Starting Material
If you are observing little to no consumption of your this compound, consider the following potential causes and solutions.
Potential Cause: Inactive or Poisoned Catalyst
The heart of the Sonogashira coupling is the palladium catalyst. If it is not active, the reaction will not proceed.
Troubleshooting Steps:
-
Verify Catalyst Quality: Use a fresh bottle of the palladium catalyst or one that has been stored properly under an inert atmosphere.
-
Ensure Proper Pre-catalyst Activation: If using a Pd(II) pre-catalyst, ensure that the reaction conditions are suitable for its reduction to Pd(0). This is often facilitated by the amine base or phosphine ligands.[1]
-
Check for Catalyst Poisons: Ensure all glassware is scrupulously clean and that your reagents are of high purity. Certain functional groups or impurities can act as catalyst poisons.
Potential Cause: Ineffective Reaction Conditions
The chosen solvent, temperature, and base may not be optimal for this specific substrate.
Troubleshooting Steps:
-
Solvent Selection: While THF and amine bases are common solvents, other solvents like DMF or acetonitrile can be effective. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Temperature Optimization: Aryl iodides are generally quite reactive in Sonogashira couplings and often react at room temperature.[1] However, if you are seeing no reaction, a modest increase in temperature (e.g., to 40-60 °C) may be beneficial. Monitor for any signs of decomposition.
-
Base Screening: If using an amine base, ensure it is anhydrous and of high quality. Consider screening other bases, such as potassium carbonate or cesium carbonate, particularly in polar aprotic solvents like DMF.[1]
Symptom 2: Formation of Significant Side Products
The appearance of unexpected products in your reaction mixture points to competing reaction pathways.
Potential Cause: Alkyne Homocoupling (Glaser Coupling)
The most common side product in Sonogashira reactions is the dimer of the terminal alkyne, formed via Glaser coupling. This is particularly prevalent when using a copper co-catalyst in the presence of oxygen.[1][5]
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step to minimize Glaser coupling. Use a robust degassing method such as three freeze-pump-thaw cycles for your solvent and reaction mixture. Alternatively, sparging with an inert gas like argon or nitrogen for an extended period can be effective.
-
Use Fresh Copper(I) Iodide: CuI can oxidize over time, which can promote homocoupling. Use a freshly opened bottle or purify the CuI before use.
-
Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free protocol is a viable option.[4] These conditions often involve the use of a stronger base and may require higher temperatures.
Potential Cause: Hydrodehalogenation of the Aryl Iodide
In some cases, the aryl iodide can be reduced to the corresponding arene (3,4-dihydro-2H-1,5-benzodioxepine in this case). This side reaction, known as hydrodehalogenation, can be promoted by certain phosphine ligands and the presence of a hydrogen source, such as water or an alcohol solvent.[6][7][8]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which can be a proton source for hydrodehalogenation.[6][7]
-
Ligand Choice: The choice of phosphine ligand can influence the rate of hydrodehalogenation.[6][7] If this is a significant side reaction, consider screening different ligands.
-
Solvent Choice: If using an alcohol as a solvent, be aware that it can be a source of hydrides for the hydrodehalogenation pathway.[8]
Symptom 3: Complex Reaction Mixture and/or Product Decomposition
A complex mixture of unidentifiable products or evidence of product decomposition suggests that the reaction conditions are too harsh or that the product itself is unstable under the reaction conditions.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can lead to decomposition of the starting materials, product, or catalyst. If you are heating the reaction, try running it at a lower temperature for a longer period.
-
Reduce Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to the formation of byproducts and decomposition.
-
Protecting Groups: While often not necessary for simple aryl iodides, if the substrate has other sensitive functional groups, consider the use of protecting groups.
Recommended Experimental Protocols
Below are starting point protocols for both traditional and copper-free Sonogashira couplings of this compound.
Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add degassed solvent (e.g., THF or Et₃N, to make a 0.1 M solution).
-
Add the terminal alkyne (1.2 equiv) followed by the amine base (e.g., Et₃N, 3.0 equiv, if not used as the solvent).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Protocol 2: Copper-Free Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Add a degassed solvent (e.g., DMF or DMA).
-
Add the terminal alkyne (1.5 equiv) and a suitable base (e.g., K₂CO₃, 2.0 equiv, or an amine base like piperidine).
-
Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor its progress.
-
Follow the workup and purification procedure described in Protocol 1.
Data Presentation and Visualization
Table 1: Troubleshooting Guide Summary
| Symptom | Potential Cause | Suggested Solution(s) |
| No Reaction / Low Conversion | Inactive Catalyst | Use fresh, high-purity catalyst; ensure inert atmosphere. |
| Inappropriate Conditions | Screen different solvents, bases, and temperatures. | |
| Alkyne Homocoupling | Oxygen in the Reaction | Rigorously degas all reagents and solvents; use fresh CuI. |
| Copper-Mediated Side Reaction | Switch to a copper-free protocol. | |
| Hydrodehalogenation | Presence of a Proton Source | Use anhydrous solvents and reagents. |
| Ligand/Solvent Effects | Screen different phosphine ligands; avoid alcohol solvents. | |
| Product Decomposition | Harsh Reaction Conditions | Lower the reaction temperature; reduce the reaction time. |
Diagrams
Caption: Troubleshooting workflow for failed Sonogashira coupling.
Caption: Simplified catalytic cycles of the Sonogashira coupling.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5149-5167. Retrieved from [Link]
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7483. Retrieved from [Link]
-
MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(11), 1369. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436–7483. Retrieved from [Link]
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., ... & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Sci-Hub. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. Retrieved from [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11776-11778. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Weizmann Institute of Science. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 130-135). Retrieved from [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Retrieved from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sci-Hub. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides / Organometallics, 2011 [sci-hub.box]
- 8. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Buchwald-Hartwig Amination of 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine
An in-depth guide to overcoming challenges and maximizing yields in the Buchwald-Hartwig amination of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine.
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is specifically tailored to address the challenges associated with the C-N cross-coupling of this compound, an electron-rich aryl iodide frequently encountered in pharmaceutical and materials science research. Our goal is to provide you with the mechanistic insights and practical, field-proven advice needed to troubleshoot common issues and systematically improve your reaction yields.
Core Principles: Understanding the Key Reaction Parameters
The success of a Buchwald-Hartwig amination hinges on the interplay of five key components: the palladium precursor, the phosphine ligand, the base, the solvent, and the temperature. The substrate, this compound, presents specific challenges due to its electron-rich nature, which can make the final reductive elimination step of the catalytic cycle sluggish.
-
Catalyst & Ligand System: The combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand generates the active Pd(0) catalyst in situ.[1] For electron-rich aryl halides, bulky, electron-rich monophosphine ligands are the cornerstone of modern catalyst systems. These ligands, often from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig groups, accelerate the rate-limiting reductive elimination step and stabilize the palladium center.[2]
-
The Role of the Base: A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine complex, forming the crucial palladium-amido intermediate that precedes reductive elimination.[3][4] The choice of base is critical and must be compatible with the functional groups on both coupling partners.
-
Solvent Considerations: The solvent must be aprotic and capable of dissolving all reaction components, particularly the palladium complexes and the base-amine adducts.[5] Poor solubility is a frequent and often underestimated cause of reaction failure.[5]
Below is the generally accepted catalytic cycle for the Buchwald-Hartwig amination. Understanding these steps is fundamental to effective troubleshooting.
Troubleshooting Guide: Common Problems & Solutions
This section addresses the most common issues encountered during the amination of this compound in a practical question-and-answer format.
Q1: My reaction shows low or no conversion. Where should I start troubleshooting?
A1: Low conversion is the most common issue. Before altering the core components (ligand, base), follow this systematic check:
-
Verify Inert Atmosphere: Palladium(0) catalysts are highly oxygen-sensitive. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all reagents and solvents were thoroughly deoxygenated.[1]
-
Check Reagent Quality:
-
Amine: Is it pure? Volatile amines can be lost during deoxygenation.
-
Base: Sodium tert-butoxide (NaOtBu) is highly hygroscopic. Use a freshly opened bottle or a sample stored in a desiccator. Clumpy or discolored base is suspect.
-
Solvent: Anhydrous solvent is crucial. Use freshly distilled solvent or solvent from a solvent purification system. Avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit the catalyst.[5]
-
-
Assess Solubility: Visually inspect the reaction mixture at temperature. If the base or other reagents are not dissolving, the reaction may be stalled.[5] Consider switching to a solvent with better solubilizing properties (e.g., dioxane, CPME) or a more soluble base.[5]
If these checks do not reveal an obvious issue, the next step is to optimize the reaction conditions.
Q2: I am observing significant hydrodehalogenation (iodine replaced by hydrogen). How can I minimize this side reaction?
A2: Hydrodehalogenation is a known side reaction that competes with C-N bond formation. It often arises from a β-hydride elimination pathway from the palladium-amido intermediate.[3]
-
Mechanism Insight: This side reaction is more prevalent when the desired reductive elimination is slow. For your electron-rich substrate, this is a key consideration.
-
Solution 1: Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is the most effective solution. These ligands accelerate reductive elimination, allowing the desired C-N coupling to outcompete the hydrodehalogenation pathway. Bidentate phosphine ligands like BINAP or DPPF can also suppress side reactions by preventing open coordination sites on the palladium center.[3]
-
Solution 2: Amine Stoichiometry: Ensure you are not using a large excess of the amine, as this can sometimes contribute to catalyst decomposition pathways that lead to hydrodehalogenation. A slight excess (1.1-1.2 equivalents) is typically sufficient.
Q3: The reaction starts but then stalls. Could my catalyst be deactivating?
A3: Yes, catalyst deactivation is a strong possibility, especially with aryl iodides.
-
Cause: Iodide Inhibition: Aryl iodides can be challenging substrates because the iodide anion produced during the reaction can form unreactive palladium iodide dimers or precipitates, effectively removing the catalyst from the cycle.[5]
-
Solution 1: Switch to Aryl Bromide: If synthetically feasible, the corresponding 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is often a superior substrate. In Buchwald-Hartwig reactions, the reactivity order is frequently Ar-Br > Ar-Cl > Ar-I, contrary to many other cross-coupling reactions.[5]
-
Solution 2: Use Bidentate Ligands: Ligands such as BINAP and DPPF were among the first to show improved performance for aryl iodides, partly because they are believed to prevent the formation of inhibitory palladium iodide dimers.[3]
-
Solution 3: Solvent Choice: Toluene is often favored for reactions with aryl iodides because the resulting iodide salts have poor solubility in it, which can help mitigate their inhibitory effects on the catalyst in solution.[1]
Q4: My amine coupling partner has a sensitive functional group (e.g., an ester). Which base should I use?
A4: Strong bases like NaOtBu can be incompatible with base-sensitive functional groups like esters or nitro groups.[1]
-
Solution: Switch to a weaker inorganic base. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives that provide broad functional group tolerance.[5]
-
Trade-off: Be aware that using a weaker base often requires a higher reaction temperature (e.g., 100-110 °C) and potentially longer reaction times or slightly higher catalyst loadings to achieve full conversion.[1]
Frequently Asked Questions (FAQs)
-
What is a good starting point for reaction conditions? For this compound, a robust starting point is Pd₂(dba)₃ (1-2 mol %), a bulky biarylphosphine ligand like XPhos or RuPhos (2-4 mol %), and NaOtBu (1.4 equiv.) in toluene or dioxane at 80-100 °C.
-
Which palladium source is better, Pd(OAc)₂ or Pd₂(dba)₃? Both are effective. Pd(OAc)₂ is a Pd(II) source that must be reduced in situ to the active Pd(0) state, a process often facilitated by the phosphine ligand or amine.[1] Pd₂(dba)₃ is a Pd(0) source and is often preferred for its more direct entry into the catalytic cycle, sometimes leading to more reproducible results. Using pre-catalysts, which generate the active LPd(0) species upon exposure to base, is an even more efficient method.[5]
-
Can I use ammonia or a primary aniline as the product? Directly coupling ammonia is notoriously difficult due to its strong binding to palladium.[3] It is often more effective to use an "ammonia equivalent" such as benzophenone imine or lithium bis(trimethylsilyl)amide (LHMDS), followed by hydrolysis to reveal the primary amine.[3][6]
-
How critical is the palladium-to-ligand ratio? It is very important. For monodentate biarylphosphine ligands (like XPhos), a ligand-to-palladium ratio between 1.5:1 and 2:1 is generally optimal. An excess of ligand can sometimes inhibit the reaction by occupying coordination sites on the palladium.
Recommended Experimental Protocol
This protocol provides a general method for the amination of this compound with a secondary amine. All manipulations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 0.01 equiv, 1 mol % Pd)
-
XPhos (0.022 mmol, 0.022 equiv, 2.2 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, deoxygenated toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Via syringe, add the deoxygenated toluene, followed by the amine.
-
Place the sealed reaction tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking a small aliquot from the reaction mixture.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium solids.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Summary of Recommended Conditions
The following table provides a starting point for optimization. The optimal conditions may vary depending on the specific amine coupling partner.
| Parameter | Recommended Condition | Rationale & Notes |
| Pd Source | Pd₂(dba)₃ or a G3/G4 Precatalyst | Provides a direct source of Pd(0) or a highly active catalyst, leading to reproducibility.[5] |
| Ligand | XPhos, RuPhos, SPhos | Bulky, electron-rich ligands accelerate the rate-limiting reductive elimination for this substrate.[2] |
| Base | NaOtBu or LHMDS | Strong, soluble bases effective for most amines. Use Cs₂CO₃ or K₃PO₄ for base-sensitive substrates.[1][5] |
| Solvent | Toluene or Dioxane | Good balance of solubility and high boiling point. Toluene is preferred for aryl iodides to minimize iodide inhibition.[1][5] |
| Temperature | 80 - 110 °C | Higher temperatures may be needed, especially when using weaker bases.[5] |
| Concentration | 0.1 - 0.5 M | Higher concentrations can sometimes accelerate the reaction, but ensure all components remain soluble. |
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Stability of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound under various reaction conditions. Our goal is to equip you with the knowledge to anticipate challenges, optimize your synthetic routes, and ensure the integrity of your experimental outcomes.
Introduction: The Benzodioxepine Moiety in Synthesis
The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a valuable structural motif in medicinal chemistry. The 7-iodo substituted variant is a particularly useful intermediate, primed for carbon-carbon and carbon-heteroatom bond formation through a variety of cross-coupling reactions. However, the stability of the seven-membered dioxepine ring, which contains two ether linkages, can be a critical consideration during reaction setup and execution. This guide will address the key stability concerns and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for the 3,4-dihydro-2H-1,5-benzodioxepine ring system?
The main stability concern for the 3,4-dihydro-2H-1,5-benzodioxepine ring is its susceptibility to cleavage under certain acidic and, to a lesser extent, strongly basic conditions. The ring is comprised of two ether linkages, one of which is an aryl ether and the other an alkyl ether. Aryl ethers are generally stable, but the alkyl ether portion can be cleaved by strong acids.[1] While generally stable under many conditions, harsh basic conditions at elevated temperatures, which are common in some cross-coupling reactions, may also pose a risk of ring-opening, analogous to the hydrolysis observed in other seven-membered heterocyclic systems like benzodiazepines under alkaline conditions.[2]
Q2: How does the iodo-substituent affect the stability and reactivity of the molecule?
The iodo-substituent at the 7-position makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in these transformations, allowing for oxidative addition to the palladium catalyst under relatively mild conditions. The electronic effect of the iodine on the stability of the benzodioxepine ring itself is generally minimal.
Q3: Can I store this compound in solution?
For long-term storage, it is recommended to keep the compound as a solid in a cool, dark, and dry place. If solutions are required for short-term use, aprotic solvents such as THF, dioxane, or toluene are preferable. Avoid prolonged storage in protic or aqueous solvents, especially at non-neutral pH, to minimize the risk of hydrolysis.
Troubleshooting Guide for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most common application for this compound. Below are troubleshooting guides for common issues encountered during these reactions, with a focus on the stability of the benzodioxepine core.
Scenario 1: Low or No Product Yield in a Suzuki-Miyaura Coupling Reaction
You are attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but you observe low yield of the desired biaryl product and recovery of starting material.
| Potential Cause | Recommended Action | Scientific Rationale |
| Catalyst Deactivation | Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and using an inert atmosphere (Argon or Nitrogen). Consider using a palladium pre-catalyst. | The active Pd(0) species is sensitive to oxidation, which can lead to the formation of inactive palladium oxides. |
| Inappropriate Base | If using a very strong base (e.g., NaOH, KOH) at high temperatures, consider switching to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. | Strong bases at elevated temperatures can potentially promote hydrolysis or ring-opening of the dioxepine ring. Milder bases are often sufficient for the Suzuki-Miyaura coupling of aryl iodides.[3] |
| Protodeboronation of Boronic Acid | Use freshly purchased or recrystallized boronic acid. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. | Boronic acids can degrade over time, especially in the presence of moisture and base, leading to a lower effective concentration of the coupling partner.[4] |
| Poor Solubility | Choose a solvent system that ensures the solubility of all reactants at the reaction temperature. A mixture of solvents, such as toluene/ethanol/water, can be effective. | Poor solubility can lead to slow reaction rates and incomplete conversion. |
To verify the stability of your starting material under the planned reaction conditions, it is prudent to run a control experiment.
-
Setup: In a reaction vessel, combine this compound, the chosen base, and solvent.
-
Exclusion of Coupling Partner: Do not add the boronic acid or the palladium catalyst.
-
Reaction Conditions: Subject the mixture to the same temperature and reaction time as the planned Suzuki-Miyaura coupling.
-
Analysis: After the allotted time, quench the reaction and analyze the mixture by LC-MS and ¹H NMR to check for the presence of the starting material and any potential degradation products.
Scenario 2: Observation of Unidentified Byproducts
Your reaction is consuming the starting material, but the desired product is formed in low yield, accompanied by several unidentified byproducts.
While the 3,4-dihydro-2H-1,5-benzodioxepine ring is relatively stable, harsh basic conditions could potentially lead to a ring-opening side reaction. This would likely involve nucleophilic attack of a hydroxide ion on one of the benzylic carbons of the dioxepine ring, followed by cleavage of the C-O bond.
Caption: Plausible base-mediated degradation of the benzodioxepine ring.
Caption: Decision workflow for troubleshooting byproduct formation.
General Guidelines for Maintaining Stability
-
Acidic Conditions: Avoid strong acids (e.g., HI, HBr, BBr₃) as they are known to cleave ethers.[1] If an acidic workup is necessary, use dilute aqueous acid and minimize exposure time.
-
Basic Conditions: While more robust to bases than acids, prolonged exposure to strong bases at high temperatures should be approached with caution. Monitor reactions carefully for the formation of byproducts.
-
Oxidative/Reductive Conditions: The benzodioxepine ring is generally stable to common oxidizing and reducing agents that are compatible with aryl iodides. However, very harsh oxidative conditions could potentially lead to ring cleavage.
-
Thermal Stability: The compound is expected to have good thermal stability for typical reaction temperatures used in cross-coupling (up to ~120 °C). Always monitor for decomposition at higher temperatures.
References
-
Yang, S. K., & Yang, M. S. (1994). Hydrolysis of 2-oxoquazepam in alkaline solution. Journal of Pharmaceutical Sciences, 83(1), 58–63. [Link]
-
Chaudhary, P., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(3), 1538-1547. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. Hydrolysis of 2-oxoquazepam in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for catalytic reactions involving the versatile building block, 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot one of the most common hurdles in synthetic chemistry: catalyst poisoning. Our goal is to provide you with a deep, mechanistic understanding of potential failures and to equip you with actionable, field-proven strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during cross-coupling reactions.
Q1: My Suzuki / Heck / Sonogashira coupling reaction with this compound has failed or shows very low yield. Is my catalyst the problem?
It is highly probable that catalyst deactivation is the root cause. Palladium catalysts, while highly effective, are sensitive to a variety of substances that can inhibit or completely halt their catalytic activity. This guide will walk you through diagnosing the specific type of poisoning and implementing corrective measures.
Q2: I've heard that iodide itself can be problematic in palladium catalysis. How is this possible when aryl iodides are common substrates?
This is a crucial and often misunderstood point. While the carbon-iodine bond's reactivity is advantageous for oxidative addition, the iodide ion (I⁻) released during the catalytic cycle can act as a poison. Iodide is a "soft" ligand that binds very strongly to the "soft" palladium center. This can lead to the formation of catalytically inactive palladium dimers bridged by iodo ligands (e.g., [Pd(μ-I)(L)]₂).[1] This is particularly an issue in reactions like Buchwald-Hartwig aminations and can sometimes be tricky for Heck couplings.[1] However, many modern catalytic systems, especially those using bulky, electron-rich phosphine ligands, are designed to overcome this inhibition.[1]
Q3: Besides iodide, what are other common chemical poisons I should be concerned about?
A wide range of functional groups and inorganic ions can adsorb strongly to metal surfaces and poison your catalyst.[2] Key culprits include:
-
Sulfur Compounds: Thiols, sulfides, and even residual sulfates are potent poisons.[3][4]
-
Nitrogen Compounds: Nitrogen-containing heterocycles, nitriles, and some amines can coordinate strongly to the palladium center, leading to deactivation.[2][5]
-
Other Species: Carbon monoxide, cyanides, phosphites, and phosphates are also known catalyst poisons.[2]
Q4: My reaction begins, and I can see product forming, but it stalls after reaching 20-30% conversion. What does this suggest?
A stalling reaction is a classic symptom of catalyst deactivation occurring during the experiment. This could be due to several factors:
-
Slow-acting Poison: An impurity in a reagent or solvent might be poisoning the catalyst gradually.
-
Product Inhibition/Poisoning: A product or byproduct of the reaction itself could be acting as an inhibitor.
-
Thermal Degradation: At elevated temperatures, palladium nanoparticles can aggregate (a process called sintering or agglomeration), reducing the active surface area and thus the catalyst's activity.[3][6]
-
Coking: Carbonaceous materials can deposit on the catalyst surface, physically blocking the active sites.[3]
Q5: Is it possible to regenerate a poisoned palladium catalyst?
In some instances, yes. Regeneration is highly dependent on the nature of the poison.
-
Fouling/Coking: Can sometimes be reversed by washing with appropriate solvents or by controlled regeneration treatments with oxygen or hydrogen.[3]
-
Chemical Poisoning: If the poison is reversibly bound, washing may be effective. For strongly bound poisons like sulfur, regeneration can be more complex, sometimes requiring treatment under flowing hydrogen at elevated temperatures.[7] For nitrogen compound poisoning, treatment with alkali or alkaline earth metal salts has been reported.[8]
In-Depth Troubleshooting Guide
This section provides a structured approach to identifying and solving specific experimental failures.
Problem 1: Reaction Fails to Initiate or Shows <5% Conversion
This scenario points to a critical issue with one of the core components of the reaction, most often the catalyst's initial activity.
Possible Cause A: Severe Iodide Poisoning
-
Causality & Mechanism: In some catalytic systems, the generated iodide rapidly forms stable, inactive dinuclear palladium(I) bridged species. This effectively removes the palladium from the catalytic cycle before any significant turnover can occur. The equilibrium between the active monomeric catalyst and the inactive dimer is shifted far towards the dimer.[1]
Sources
- 1. reddit.com [reddit.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. dcl-inc.com [dcl-inc.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in palladium-catalyzed cross-coupling reactions involving 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring your experiments are both successful and reproducible.
PART 1: Frequently Asked Questions - The Role of the Solvent
Q1: Why is solvent selection so critical for my coupling reaction with this compound?
The solvent is not merely an inert medium but an active participant that profoundly influences the outcome of a palladium-catalyzed cross-coupling reaction.[1][2] Its roles are multifaceted:
-
Solubility: The most fundamental role is to dissolve the aryl iodide (your benzodioxepine substrate), the coupling partner (e.g., boronic acid, alkene, or alkyne), the base, and the palladium catalyst system.[3][4] Poor solubility of any component can lead to failed or sluggish reactions.[5]
-
Catalyst Stability and Activity: Solvents can coordinate with the palladium center. This can stabilize the active catalytic species, but overly coordinating solvents may compete with ligands or substrates, inhibiting the reaction.[1][6] The choice of solvent can even alter the active catalytic species, thereby changing the reaction's selectivity.[7][8]
-
Reaction Rate and Selectivity: The polarity of the solvent can significantly affect the rates of key steps in the catalytic cycle, such as oxidative addition.[3][4] For substrates with multiple reactive sites, the solvent can be the deciding factor in which site reacts (chemoselectivity).[6][7]
-
Influence on the Base: The effectiveness of the base used in the reaction is highly dependent on the solvent. The solvent influences the base's solubility and its ability to deprotonate substrates or participate in the transmetalation step.[9]
Q2: What are the main classes of solvents used, and how do they generally affect the reaction?
Solvents for cross-coupling are typically categorized by their polarity and ability to donate hydrogen bonds.
| Solvent Class | Examples | General Role & Characteristics |
| Polar Aprotic | DMF, DMAc, NMP, Acetonitrile (MeCN), Dioxane, THF | These are the most common solvents for cross-coupling. They possess high dielectric constants and can dissolve a wide range of organic substrates and inorganic salts (bases).[1] DMF is a conventional choice as it is a coordinating solvent that can help stabilize the Pd(0) catalyst.[1] They are particularly effective at promoting the oxidative addition step, which often involves a polar transition state.[3] |
| Polar Protic | Water, Alcohols (e.g., EtOH, IPA) | Often used as a co-solvent, especially in Suzuki reactions (e.g., Dioxane/Water).[10] Water can accelerate the reaction by aiding in the dissolution of the inorganic base and facilitating the transmetalation step. Protic solvents can also stabilize palladium nanoparticles, which may be the active catalyst in some ligand-free systems.[1] |
| Non-Polar | Toluene, Xylenes, Hexane | Generally used for substrates that are highly soluble in non-polar media. In some cases, non-polar solvents can favor a specific reaction pathway over another, thus influencing selectivity.[3][6] For example, in certain Suzuki couplings, non-polar solvents favor the monoligated palladium species as the active catalyst.[6] |
Q3: How does solvent polarity specifically impact the key steps of the catalytic cycle?
The solvent's influence is felt throughout the catalytic cycle. Understanding this is key to troubleshooting.
Caption: General Palladium Catalytic Cycle and Key Solvent Intervention Points.
-
Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl halides.[9] The reaction involves the insertion of the Pd(0) center into the Carbon-Iodine bond of your benzodioxepine. This process typically proceeds through a polar, charge-separated transition state. Consequently, polar solvents (like DMF, MeCN, or water) are known to stabilize this transition state and accelerate the rate of oxidative addition.[3][4]
-
Transmetalation (e.g., in Suzuki Coupling): This step involves the transfer of the organic group from the organometallic reagent (e.g., boronic acid) to the palladium center. For Suzuki reactions, a base is required to activate the boronic acid, forming a more nucleophilic "ate" complex. Solvents that can dissolve the inorganic base (like water or DMF) and stabilize charged intermediates are crucial for an efficient transmetalation.[9]
-
Reductive Elimination: This is the final step where the new C-C bond is formed, and the product is released from the palladium center, regenerating the Pd(0) catalyst. The solvent's role here is more subtle but can involve stabilizing the catalyst as it returns to its active state.
PART 2: Troubleshooting Guides for Specific Coupling Reactions
A. Suzuki-Miyaura Coupling
Reaction: Coupling with an organoboron reagent (e.g., boronic acid or ester).
Troubleshooting Guide: Suzuki Coupling
| Problem | Potential Solvent-Related Cause | Recommended Solution & Rationale |
| Low to No Yield | Poor Solubility: Your this compound or the boronic acid partner may not be soluble in the chosen solvent.[5] | Try a solvent mixture. A classic and highly effective system is a 4:1 to 1:1 mixture of an organic solvent and water (e.g., Dioxane/H₂O, THF/H₂O, or Toluene/H₂O).[10] The organic solvent dissolves the aryl iodide, while water dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄) and activates the boronic acid. |
| Reaction Stalls | Ineffective Base Activation: The base is not sufficiently soluble or active in the solvent system to facilitate the transmetalation step.[9] | Switch to a more polar aprotic solvent or increase the water content. Solvents like DMF or the use of aqueous mixtures can enhance the efficacy of bases like carbonates and phosphates.[5] For base-sensitive substrates, using a milder base like KF in a polar aprotic solvent might prevent substrate degradation.[5] |
| Homocoupling of Boronic Acid | Presence of Oxygen/Pd(II): This side reaction is often exacerbated by the presence of oxygen, which can lead to Pd(II) species that promote homocoupling.[11] While not a direct solvent effect, the choice of solvent can influence degassing efficiency. | Ensure rigorous degassing of your solvent and reaction mixture. Higher boiling point solvents like toluene or dioxane can be effectively degassed by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst.[11] |
| Dehalogenation of Starting Material | Solvent-Mediated Catalyst Decomposition: In some solvent systems, particularly at high temperatures, the palladium catalyst may decompose to palladium black, which can catalyze the reduction (dehalogenation) of the aryl iodide. | Consider a different solvent or lower the reaction temperature. If using a high-boiling solvent like Toluene, try switching to a lower-boiling one like THF or Dioxane if the reaction proceeds at a reasonable rate. Also, ensure your phosphine ligand is stable under the reaction conditions. |
Standard Protocol: Suzuki Coupling of this compound
This is a representative protocol that should be optimized for each specific boronic acid partner.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. The total volume should be sufficient to make the concentration of the aryl iodide approximately 0.1 M. Seal the flask and degas the mixture by bubbling argon through the solution for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos (4 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
B. Mizoroki-Heck Reaction
Reaction: Coupling with an alkene.
Troubleshooting Guide: Heck Reaction
| Problem | Potential Solvent-Related Cause | Recommended Solution & Rationale |
| Low Conversion | Incorrect Polarity/Coordinating Ability: The Heck reaction often proceeds via a cationic or neutral pathway depending on the halide and ligands.[12] The solvent polarity can favor one pathway over the other. Aryl iodides often follow the neutral pathway where a coordinating solvent is beneficial.[12] | Use a polar aprotic solvent. DMF, NMP, and DMAc are excellent choices as they are coordinating solvents that can stabilize the active Pd(0) species and facilitate the reaction.[1] For some applications, greener solvents like Cyrene have also proven effective.[13] |
| Poor Regioselectivity (in substituted alkenes) | Solvent Influence on Insertion Step: The solvent can influence the regioselectivity of the migratory insertion of the alkene into the Aryl-Pd bond. | Screen different solvents. While electronic and steric factors of the substrate are dominant, switching from a highly polar solvent like DMF to a less polar one like toluene or acetonitrile might alter the selectivity. This requires empirical testing for your specific substrate. |
| Catalyst Deactivation | High Temperatures in Non-Coordinating Solvents: Running the reaction at very high temperatures (e.g., >120 °C) in a non-coordinating solvent can lead to catalyst aggregation and deactivation.[13] | Use a high-boiling, coordinating solvent. NMP (N-Methyl-2-pyrrolidone) is an excellent choice for high-temperature Heck reactions as it helps maintain a homogeneous and active catalyst. Alternatively, adding a stabilizing agent like a tetraalkylammonium salt can sometimes help. |
Visualizing the Heck Catalytic Cycle
Caption: The Mizoroki-Heck reaction cycle, where coordinating solvents are key.
C. Sonogashira Coupling
Reaction: Coupling with a terminal alkyne.
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Solvent-Related Cause | Recommended Solution & Rationale |
| Low to No Yield | Base Incompatibility/Poor Solubility: The traditional Sonogashira reaction uses an amine (e.g., Et₃N, DIPEA) as both the base and often as a co-solvent.[1][14] If your substrates are not soluble in the amine, the reaction will be inefficient. | Use a co-solvent. A common practice is to use a solvent like THF, DMF, or Toluene with the amine base.[15] This improves the solubility of the aryl iodide and other components. For example, THF/Et₃N is a widely used system. |
| Glaser Homocoupling of Alkyne | Copper-Mediated Side Reaction: The copper(I) co-catalyst, essential in the classic Sonogashira, can also catalyze the oxidative homocoupling of the terminal alkyne (Glaser coupling).[14] This is often more problematic in highly polar, coordinating solvents that can stabilize the copper acetylide intermediate. | Switch to a "copper-free" protocol. Copper-free Sonogashira reactions are well-established.[15][16] They typically require a slightly higher temperature or a more efficient palladium/ligand system but completely eliminate the Glaser coupling side product. These are often run in amine solvents or mixtures like DMF/Et₃N.[15] |
| Reaction is Sluggish | Insufficiently Basic Medium: The deprotonation of the terminal alkyne is a key step. If the amine base is too sterically hindered or not basic enough in the chosen solvent, the reaction will be slow. | Use a stronger base or a different amine. Piperidine or morpholine are sometimes used as they are effective bases and can also act as ligands for palladium.[14] In copper-free systems, a stronger, non-coordinating organic base might be required. |
Protocol: Copper-Free Sonogashira Coupling
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 eq.) and the terminal alkyne (1.5 eq.).
-
Solvent and Base Addition: Add a suitable solvent like THF or DMF, followed by an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq.). The solvent volume should be adjusted to achieve a concentration of ~0.1-0.2 M for the aryl iodide.
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling with argon for 20-30 minutes.
-
Catalyst Addition: Under an argon atmosphere, add the palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (2 mol%).
-
Reaction: Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS. The reaction is often rapid.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove salts. Concentrate the filtrate and dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic solution with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via silica gel chromatography.
PART 3: References
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 75(11), 3897–3900. [Link]
-
Scott, N. M., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Topics in catalysis, 55(15-18), 1109–1118. [Link]
-
Stini, N. A., Gkizis, P. L., & Kokotos, C. G. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Green Chemistry, 25(1), 195-201. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Janjua, S. A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 48. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Shibasaki, M., & Vogl, E. M. (1999). Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates: Catalytic Asymmetric Synthesis of Decalin Derivatives and Determination of the Absolute Stereochemistry of (+)-Vernolepin. Journal of the American Chemical Society, 121(19), 4582-4583. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Mátravölgyi, B., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2801-2808. [Link]
-
Mohammed, A. A. A., & Al-Masoudi, N. A. L. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(16), 9416–9437. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Villegas, L. C., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Organometallics, 39(23), 4274–4283. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1893–1921. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Weires, A. G., et al. (2015). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Journal of the American Chemical Society, 137(26), 8352–8355. [Link]
-
ChemOrgChem. (2024). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. [Link]
-
ResearchGate. (2016). Pd‐Catalyzed Sonogashira Cross‐Coupling Reactions of gem‐Dibromovinyl BODIPY Derivatives. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ligand Selection for Cross-Coupling of 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine
Welcome to the technical support center for cross-coupling reactions involving 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice, troubleshooting strategies, and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you navigate the complexities of ligand selection and reaction optimization.
The Critical Role of Ligand Selection
The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a privileged structure in medicinal chemistry. Its functionalization, often accomplished via palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel therapeutic agents. The starting material, this compound, is an aryl iodide. While the C-I bond is the most reactive of the aryl halides for oxidative addition to a Pd(0) center, the overall success of the coupling reaction is profoundly dependent on the choice of ligand.[1][2][3]
The ligand's role extends beyond simply stabilizing the palladium catalyst. Its steric and electronic properties directly influence each key step of the catalytic cycle: oxidative addition, transmetalation (for Suzuki coupling) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.[4][5][6][7] An optimal ligand will accelerate the desired catalytic turnover while suppressing unwanted side reactions.
The this compound substrate is relatively electron-rich due to the two ether-like oxygen atoms on the benzene ring. This electronic nature must be considered when selecting a ligand. Generally, bulky, electron-rich phosphine ligands are highly effective as they promote the key oxidative addition and reductive elimination steps.[4]
Below is a general representation of the palladium-catalyzed cross-coupling cycle, highlighting the stages where the ligand (L) exerts its influence.
Caption: Troubleshooting Flowchart for Low Yield.
Detailed Breakdown:
-
Inactive Catalyst: The Pd(0) active species is sensitive to oxygen.
-
Cause: Incomplete degassing of solvents and reagents can lead to oxidation and deactivation of the catalyst. Older palladium sources may have degraded.
-
Solution: Ensure all solvents and liquid reagents are thoroughly degassed using a nitrogen or argon sparge or freeze-pump-thaw cycles. [8]Using a pre-catalyst (e.g., a G3 or G4 palladacycle) can often circumvent issues with in situ catalyst formation.
-
-
Poor Ligand Choice: The "no-size-fits-all" principle is especially true for ligands.
-
Cause: The chosen ligand may not sufficiently promote a key step in the catalytic cycle for your specific substrate combination. For example, a ligand that is not bulky enough may lead to slow reductive elimination.
-
Solution: Screen a small panel of ligands. For Suzuki and Buchwald-Hartwig reactions, if one biaryl phosphine ligand (e.g., SPhos) fails, try another from the same class with different sterics (e.g., XPhos or RuPhos).
-
-
Incorrect Base or Solvent: The base and solvent play active roles beyond just being media.
-
Cause: The base may be too weak to facilitate transmetalation (Suzuki) or deprotonate the amine (Buchwald-Hartwig). Insolubility of any reagent can halt the reaction. [9] * Solution: For Suzuki, if K₂CO₃ fails, try the stronger K₃PO₄. For Buchwald-Hartwig, NaOt-Bu is a powerful choice, but if it causes decomposition, a switch to LHMDS or Cs₂CO₃ may be necessary. Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.
-
Q2: I'm observing significant formation of a dehalogenated side product (3,4-dihydro-2H-1,5-benzodioxepine). How can I prevent this?
A2: Dehalogenation (or hydrodehalogenation) is a common side reaction where the iodine atom is replaced by a hydrogen.
-
Cause 1 (Suzuki): Protodeborylation of the boronic acid coupling partner generates protons, which can lead to the undesired reaction. This is particularly problematic with some heteroaryl boronic acids. [10]* Solution 1: Ensure you are using a high-quality boronic acid. Using anhydrous conditions and a strong base can sometimes suppress this pathway.
-
Cause 2 (General): A β-hydride elimination pathway can compete with reductive elimination, especially if the palladium intermediate has an available β-hydride. In other cases, trace water or other proton sources can be the culprit.
-
Solution 2: Use rigorously dried and degassed solvents and reagents. Selecting a ligand that promotes faster reductive elimination is a key strategy. Bulky biaryl phosphine ligands are excellent for this, as their size sterically favors the C-C or C-N bond-forming reductive elimination over side reactions. [11]
Q3: My Suzuki reaction is plagued by the homocoupling of my boronic acid (Glaser-type coupling). What causes this and how do I stop it?
A3: Boronic acid homocoupling produces a biaryl species derived from your coupling partner, consuming it and reducing the yield of your desired product.
-
Cause: This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain palladium catalyst systems or high temperatures.
-
Solution:
-
Rigorous Degassing: This is the most critical step. Ensure your reaction mixture is completely free of oxygen before and during the addition of the palladium catalyst.
-
Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
-
Ligand Choice: Ligands that promote a rapid catalytic cycle are less likely to allow time for side reactions. Again, bulky, electron-rich ligands that accelerate the main cross-coupling pathway are beneficial.
-
Temperature Control: Do not overheat the reaction. Run the reaction at the lowest temperature that provides a reasonable rate of conversion.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the difference between a monodentate and a bidentate ligand, and when should I choose one over the other?
-
Monodentate Ligands (e.g., Buchwald's biaryl phosphines like SPhos, P(t-Bu)₃) bind to the metal center with one phosphine atom. They are highly effective in many cross-coupling reactions because they can easily create the coordinatively unsaturated, highly reactive monoligated Pd(0)L species that readily undergoes oxidative addition.
-
Bidentate Ligands (e.g., XantPhos, dppf) have two phosphine donor atoms connected by a backbone. They chelate to the metal center. The key property of a bidentate ligand is its "natural bite angle," which is the P-M-P angle dictated by the ligand's backbone. [4][12]This defined geometry can be advantageous in controlling reactivity and selectivity. XantPhos, with its large bite angle, is often used to promote difficult reductive eliminations. [12]* When to Choose: For most standard Suzuki and Buchwald-Hartwig couplings of aryl iodides, modern monodentate biaryl phosphine ligands are the preferred starting point due to their high reactivity. Consider a bidentate ligand like XantPhos for more challenging transformations, such as couplings with amides or when you need to suppress specific side reactions where a more defined coordination sphere is beneficial.
FAQ 2: What are the roles of the ligand's "bite angle" and "cone angle"?
-
Cone Angle (Tolman Cone Angle): This is a measure of the steric bulk of a monodentate phosphine ligand. It is the angle of a cone that encompasses the ligand, with the metal at the vertex. A larger cone angle signifies a bulkier ligand. Bulkier ligands (e.g., P(t-Bu)₃) can accelerate reductive elimination and help stabilize the monoligated Pd(0)L species.
-
Bite Angle: This applies to bidentate phosphine ligands and is the P-M-P angle. A larger bite angle tends to promote reductive elimination. [13][14]Ligands like XantPhos are specifically designed with a large, rigid bite angle to facilitate challenging coupling reactions. [12] FAQ 3: When should I use a pre-catalyst instead of generating the catalyst in situ from a Pd(II) or Pd(0) source?
-
In Situ Generation: This involves adding a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a separate ligand to the reaction mixture. While flexible, it can sometimes lead to irreproducible results if the reduction of Pd(II) to the active Pd(0) is inefficient or if the precise Pd:ligand ratio is not optimal.
-
Pre-catalysts: These are stable, well-defined Pd(II) complexes (e.g., XPhos Pd G3) that, upon activation by the base in the reaction mixture, rapidly and reliably generate the active monoligated Pd(0) species.
-
Recommendation: For consistency and reliability, especially in complex syntheses or when troubleshooting, using a pre-catalyst is highly recommended. They eliminate the variability of the in situ activation step and ensure a consistent start to the catalytic cycle.
Experimental Protocols
The following are starting-point protocols. Optimization of temperature, reaction time, and reagent stoichiometry may be required. All procedures must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous, degassed solvents.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Reaction: this compound + Phenylboronic Acid
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Add the SPhos ligand (0.02 eq, 2 mol%) and Pd(OAc)₂ (0.01 eq, 1 mol%).
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with argon or nitrogen (repeat 3 times).
-
Add degassed toluene (to make a ~0.2 M solution based on the aryl iodide) and degassed water (10% v/v of toluene).
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Reaction: this compound + Morpholine
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the RuPhos Pd G3 pre-catalyst (0.02 eq, 2 mol%) and sodium tert-butoxide (NaOt-Bu, 1.4 eq).
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with argon or nitrogen (repeat 3 times).
-
Under the inert atmosphere, add this compound (1.0 eq) dissolved in degassed toluene (to make a ~0.2 M solution).
-
Add morpholine (1.2 eq) via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Ligand design for cross-couplings: phosphines. (2024). YouTube. [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Dialkylbiaryl phosphine ligands. (n.d.). Wikipedia. [Link]
-
Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (n.d.). PubMed Central. [Link]
-
van der Vlugt, J. I., et al. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews, 38(4), 1018-1031. [Link]
-
de Visser, S. P., et al. (2003). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 22(10), 2003-2012. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 49(38), 6748-6764. [Link]
-
The Suzuki Reaction. (n.d.). Myers Group, Harvard University. [Link]
-
Reductive Elimination. (2026). Chemistry LibreTexts. [Link]
-
Zeni, G., et al. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Journal of the Brazilian Chemical Society, 21(5), 951-956. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]
-
Byers, P. M., & Hartwig, J. F. (2018). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
Development of novel Alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (2016). ResearchGate. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
van Leeuwen, P. W. N. M., et al. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741-2770. [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). ResearchGate. [Link]
-
Knyszek, D., & Gessner, V. H. (2018). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters, 20(15), 4509-4513. [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (2003). ResearchGate. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
How does the bite angle of a ligand affect the efficiency of its catalyst? (2018). Chemistry Stack Exchange. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Problems with Suzuki coupling. (2023). Reddit. [Link]
-
Ahlquist, M., & Norrby, P.-O. (2007). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 26(23), 5524-5529. [Link]
-
Vaněk, T., et al. (2018). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 14, 2197-2204. [Link]
-
Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. (2010). ResearchGate. [Link]
-
Funes-Ardoiz, I., et al. (2017). Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Coupling. Organometallics, 36(15), 2816-2824. [Link]
-
Reductive Elimination- General Ideas. (2023). Chemistry LibreTexts. [Link]
-
Al-Masum, M. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. SN Applied Sciences, 2(7), 1269. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 40. [Link]
-
Innovative Approaches in Acyl Sonogashira Coupling: Impact of Supported CuNPs and Cu-PdNPs Nanocatalysts. (2023). MDPI. [Link]
-
Mas-Ballesté, R., et al. (2014). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Dalton Transactions, 43(39), 14755-14764. [Link]
-
Thomas, A. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1939-1945. [Link]
-
Controlling Reductive Elimination Pathways in Ti(IV) Pincer Complexes: Concerted versus Radical Mechanisms via Ligand Design. (2024). Journal of the American Chemical Society. [Link]
-
Sonogashira coupling reaction of different aryl iodides with terminal... (n.d.). ResearchGate. [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]
-
Cu-free Sonogashira cross-coupling reactions of aryl-iodides over the... (n.d.). ResearchGate. [Link]
-
Reductive elimination – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Chapter 9. Reductive Elimination. (n.d.). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. reddit.com [reddit.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine Products
Welcome to the technical support center for the purification of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles and practical laboratory experience.
Introduction to Purification Challenges
The synthesis of this compound, typically achieved through electrophilic iodination of the parent benzodioxepine, presents several purification hurdles. The electron-rich nature of the aromatic ring makes it susceptible to various side reactions, leading to a mixture of products that can be challenging to separate. Key challenges include:
-
Formation of Regioisomers: Iodination may not be completely selective for the 7-position, leading to other isomers.
-
Over-iodination: The high reactivity of the substrate can result in the formation of di-iodinated species.[1]
-
Removal of Unreacted Starting Material: The physical properties of the starting material and the product can be very similar, complicating separation.
-
Degradation of the Product: The iodo-substituent can be labile under certain conditions, potentially leading to product loss during purification.
This guide will address these issues and more, providing you with the knowledge to optimize your purification protocols and obtain high-purity this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
FAQ 1: My crude NMR shows a mixture of iodinated isomers. How can I improve the regioselectivity of the iodination reaction?
Answer:
Achieving high regioselectivity in the iodination of electron-rich aromatic compounds is a common challenge. The 3,4-dihydro-2H-1,5-benzodioxepine system is activated towards electrophilic substitution, and the directing effects of the ether oxygens can lead to substitution at multiple positions.
Causality and Mitigation Strategies:
-
Choice of Iodinating Agent: The reactivity of the iodinating agent plays a crucial role. Milder reagents tend to offer better selectivity. While N-Iodosuccinimide (NIS) is a common choice, its reactivity can be modulated by the use of a catalytic amount of a protic acid like trifluoroacetic acid (TFA), which can enhance both reaction rate and regioselectivity.[2]
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product and minimizing side reactions.
-
Solvent Effects: The choice of solvent can influence the reactivity of the iodinating species. Less polar solvents may sometimes offer better selectivity.
-
Alternative Iodination Methods: Consider alternative methods such as using molecular iodine with an oxidizing agent or exploring newer catalytic systems that offer improved regioselectivity for (hetero)arene iodination.[3]
Experimental Protocol: Regioselective Iodination using NIS and Catalytic TFA
-
Dissolve 3,4-dihydro-2H-1,5-benzodioxepine in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.05 equivalents) portion-wise to the stirred solution.
-
Add a catalytic amount of trifluoroacetic acid (0.1 equivalents).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Proceed with aqueous workup and extraction.
FAQ 2: I am observing a significant amount of di-iodinated product in my reaction mixture. What is the cause and how can I prevent it?
Answer:
The formation of di-iodinated byproducts is a classic example of over-iodination, which occurs when the mono-iodinated product is still sufficiently activated to react with the iodinating agent.
Causality and Mitigation Strategies:
-
Stoichiometry of the Iodinating Agent: Carefully controlling the stoichiometry of the iodinating agent is critical. Using a slight excess (e.g., 1.05 equivalents) is often sufficient. A large excess will significantly increase the likelihood of di-iodination.
-
Rate of Addition: Adding the iodinating agent slowly and portion-wise allows for better control of the reaction and can minimize local excesses of the reagent that lead to over-iodination.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged reaction times and elevated temperatures can promote the formation of the di-iodinated product.
FAQ 3: I am struggling to separate the this compound from the unreacted starting material by column chromatography. What conditions should I try?
Answer:
The polarity of the starting material and the mono-iodinated product can be very similar, making chromatographic separation challenging.
Troubleshooting Column Chromatography:
| Issue | Possible Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Use a less polar solvent system to increase the separation factor. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a slightly more polar mixture (e.g., hexane/ethyl acetate or hexane/dichloromethane) can be effective. |
| Co-elution | Overloading the column. | Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase. |
| Tailing of Spots | Acidic or basic nature of the compound or silica. | Add a small amount of a modifier to the eluent. For example, 0.1-1% triethylamine can help with basic compounds, while a similar amount of acetic acid can be beneficial for acidic compounds. |
Suggested Starting Conditions for Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a low polarity eluent such as 100% hexane and gradually increase the polarity with ethyl acetate or dichloromethane. A typical gradient might be from 0% to 10% ethyl acetate in hexane.
FAQ 4: My product seems to be degrading during purification. Is this compound known to be unstable?
Answer:
Aryl iodides are generally stable compounds, but they can be sensitive to light and acid. The presence of the electron-donating benzodioxepine ring system may also influence its stability.
Minimizing Degradation:
-
Protection from Light: Conduct the purification in flasks wrapped in aluminum foil or in an amber-colored flask to prevent photodecomposition. Aryl iodides can be light-sensitive.
-
Neutral Conditions: Avoid strongly acidic or basic conditions during workup and chromatography if possible. If an acidic catalyst is used in the reaction, ensure it is thoroughly neutralized during the workup.
-
Temperature: Avoid excessive heat during solvent removal (rotary evaporation) and drying.
FAQ 5: I am attempting to recrystallize my product, but it is "oiling out". What can I do?
Answer:
"Oiling out" during recrystallization occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or the presence of impurities.
Troubleshooting Recrystallization:
| Issue | Possible Cause | Recommended Solution |
| Oiling Out | Solution is too supersaturated or cooled too quickly. | Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites for crystal growth. Seeding with a small crystal of the pure product can also induce crystallization.[4] |
| No Crystals Form | The compound is too soluble in the chosen solvent. | If the compound is too soluble even at low temperatures, you can try a less polar solvent or a solvent mixture. For example, a mixture of ethanol and water, or ethyl acetate and hexane, can be effective.[5] |
Suggested Solvents for Recrystallization:
-
Ethanol
-
Isopropanol
-
Hexane/Ethyl Acetate mixture
-
Toluene
Experimental Workflow and Diagrams
General Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Troubleshooting Logic for Impurity Removal
This diagram outlines the decision-making process when dealing with common impurities.
Caption: Troubleshooting logic for common impurities in this compound synthesis.
Purity Assessment
Accurate assessment of purity is crucial. The following techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify byproducts.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for determining purity and separating closely related compounds.
-
Melting Point: A sharp melting point range is indicative of high purity.
By following the guidance in this technical support center, you will be better equipped to overcome the purification challenges associated with this compound and obtain this valuable compound in high purity for your research and development needs.
References
-
D. Kalyani, A. R. Sanford, M. S. Sanford, J. Am. Chem. Soc.2006 , 128, 47, 15074–15075. [Link]
-
A.-S. Castanet, F. Colobert, P.-E. Broutin, Tetrahedron Lett.2002 , 43, 5047-5048. [Link]
-
fieldguide2chemistry, Recrystallization: Choosing Solvent & Inducing Crystallization, YouTube, March 21, 2021. [Link]
-
ACS GCI Pharmaceutical Roundtable, Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. [Link]
-
S. P. Chavan, R. Anand, K. Pasupathy, Tetrahedron Lett.2002 , 43, 7557-7560. [Link]
-
J. J. Molloy, K. M. O'Rourke, C. P. Frias, N. L. Sloan, M. J. West, S. L. Pimlott, A. Sutherland, A. J. B. Watson, Org. Lett., 2019 , 21, 2488-2492. [Link]
-
S. H. Lee, J. C. Lee, Bull. Korean Chem. Soc.2007 , 28, 103-106. [Link]
-
N. O. Mahmoodi, M. M. Hazarkhani, S. S. Mir, Synth. Commun.2004 , 34, 3671-3676. [Link]
-
G. A. Olah, A. L. Berrier, G. K. S. Prakash, J. Org. Chem.1982 , 47, 3903-3905. [Link]
-
L. S. de Almeida, M. C. S. de Mattos, J. Braz. Chem. Soc.2015 , 26, 1948-1959. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 7-Iodo- vs. 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 3,4-dihydro-2H-1,5-benzodioxepine core is a privileged structure found in a variety of biologically active molecules. The ability to introduce molecular diversity at the 7-position via cross-coupling reactions is crucial for structure-activity relationship (SAR) studies. This guide provides an in-depth technical comparison of the expected reactivity of two key precursors: 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine and its bromo-analogue in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.
The Decisive Factor: Carbon-Halogen Bond Strength and Oxidative Addition
The generally accepted trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl . This hierarchy is fundamentally rooted in the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker than the C-Br bond, which has profound implications for the first and often rate-determining step of the catalytic cycle: oxidative addition.
In this elementary step, the palladium(0) catalyst inserts into the C-X bond, forming a Pd(II) intermediate. A lower BDE facilitates this process, leading to a faster reaction rate. Consequently, this compound is anticipated to be a more reactive coupling partner than its bromo counterpart. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~213-240 |
| C-Br | ~285-328 |
Note: Values are approximate and can vary based on the specific molecular structure.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide an overview of the expected performance of 7-iodo- and 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, supported by representative data from analogous aryl halides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a stalwart in C-C bond formation.[1] Due to the faster rate of oxidative addition, the 7-iodo derivative is expected to undergo Suzuki coupling under milder conditions than the 7-bromo analogue. This can be particularly advantageous when working with thermally sensitive substrates or when trying to minimize side reactions.
Table 2: Representative Comparison of Aryl Iodides and Bromides in Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 |
| Bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90 |
Data is illustrative and compiled from general literature knowledge on Suzuki reactions.
Sonogashira Coupling
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, a key transformation for introducing alkynyl motifs.[2] The higher reactivity of the C-I bond is also evident here. While both substrates are viable, the 7-iodo compound will likely require lower temperatures and shorter reaction times to achieve high yields.
Table 3: Representative Comparison of Aryl Iodides and Bromides in Sonogashira Coupling
| Aryl Halide | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 2 | >90 |
| Bromobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50-60 | 8-16 | ~85 |
Data is illustrative and based on typical Sonogashira reaction protocols.
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is an indispensable tool.[3] The choice between the iodo and bromo derivative can significantly impact the reaction efficiency. The 7-iodo compound is expected to couple with a wider range of amines under milder conditions. For less nucleophilic amines, the use of the more reactive 7-iodo substrate can be the difference between a successful reaction and a sluggish or failed attempt.
Table 4: Representative Comparison of Aryl Iodides and Bromides in Buchwald-Hartwig Amination
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 80 | 4 | >95 |
| Bromobenzene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | ~90 |
Data is illustrative and based on general knowledge of Buchwald-Hartwig amination reactions.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for the specific substrates and coupling partners.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C) until completion, monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos or a biarylphosphine, 2-6 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq.).
-
Add the amine (1.1-1.5 eq.) and the anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer.
-
Concentrate the solvent and purify the residue by column chromatography.
Visualizing the Process
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion
In the strategic design of synthetic routes toward novel 3,4-dihydro-2H-1,5-benzodioxepine derivatives, the choice between the 7-iodo and 7-bromo precursors has significant practical implications. The weaker C-I bond in this compound makes it the more reactive substrate, which is expected to lead to faster reactions, higher yields, and milder conditions across a range of palladium-catalyzed cross-coupling reactions. While 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is a viable and often more cost-effective alternative, it will likely require more forcing conditions to achieve comparable results. The selection of the appropriate halide will therefore depend on the specific requirements of the synthesis, including the nature of the coupling partners, the presence of sensitive functional groups, and considerations of cost and reaction efficiency.
References
-
Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. (2011). Medicinal Chemistry Research. [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2021). [Link]
-
A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. (2010). Journal of the American Chemical Society. [Link]
-
Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. (2008). The Journal of Physical Chemistry A. [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (2002). Organometallics. [Link]
-
What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora. (2018). [Link]
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Coupling Methods for 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. The 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine core represents a valuable building block, with its unique electronic and conformational properties making it an attractive starting point for the synthesis of novel therapeutic agents. The carbon-iodine bond at the 7-position is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of several key cross-coupling methodologies for the derivatization of this scaffold, supported by mechanistic insights and representative experimental data to inform your selection of the most suitable method for your synthetic goals.
Introduction to the Substrate: this compound
The 3,4-dihydro-2H-1,5-benzodioxepine moiety is present in a number of biologically active molecules. The electron-donating nature of the two ether oxygens on the aromatic ring makes the aryl iodide more electron-rich, which can influence the kinetics of the key oxidative addition step in many palladium-catalyzed cross-coupling reactions. Understanding the electronic properties of this substrate is crucial for selecting the optimal catalyst system and reaction conditions.
Comparison of Key Cross-Coupling Methodologies
This guide will focus on four of the most powerful and versatile palladium-catalyzed cross-coupling reactions for the functionalization of this compound:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
-
Heck Reaction: For the formation of C-C bonds with alkenes.
Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably one of the most widely used cross-coupling methods due to its operational simplicity, the commercial availability of a vast array of boronic acids and their derivatives, and the generally mild reaction conditions.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand on the palladium catalyst is critical for efficient turnover, particularly with electron-rich aryl iodides. Bulky, electron-rich phosphine ligands can accelerate both the oxidative addition and reductive elimination steps.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Advantages and Disadvantages for this compound
| Advantages | Disadvantages |
| Wide commercial availability of boronic acids. | Potential for boronic acid homo-coupling. |
| Mild reaction conditions and high functional group tolerance. | Sensitivity to steric hindrance on the boronic acid. |
| Low toxicity of boron-containing reagents. | May require careful optimization of base and solvent. |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is adapted from a procedure for the coupling of hetero(aryl) boronic acids with pyridine-2-sulfonyl fluoride and is applicable to electron-rich aryl iodides.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Na₃PO₄ (3.0 equiv)
-
1,4-Dioxane (0.3 M)
-
Water (optional, can improve solubility of the base)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₃PO₄.
-
Add 1,4-dioxane (and water if used).
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: A Versatile Tool for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a direct and general method for the coupling of aryl halides with a vast array of nitrogen nucleophiles.[3]
Mechanistic Considerations
The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent β-hydride elimination.[3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Advantages and Disadvantages for this compound
| Advantages | Disadvantages |
| Broad scope of applicable amines (primary, secondary, anilines, etc.). | Requires a strong, non-nucleophilic base. |
| High functional group tolerance. | Catalyst systems can be air and moisture sensitive. |
| Generally high yielding. | Ligands can be expensive. |
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on a procedure for the amination of a brominated benzodiazepine and is suitable for electron-rich aryl halides.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (0.5 M)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Sonogashira Coupling: A Gateway to Alkynylated Scaffolds
The Sonogashira coupling is a reliable method for the synthesis of aryl and vinyl alkynes.[6] The reaction is typically co-catalyzed by palladium and copper salts, although copper-free variants have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
Mechanistic Overview
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation from a copper acetylide intermediate. The copper cycle involves the formation of this copper acetylide from the terminal alkyne, copper(I) iodide, and a base.
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Advantages and Disadvantages for this compound
| Advantages | Disadvantages |
| Mild reaction conditions. | Potential for alkyne homocoupling (Glaser coupling). |
| High yields and functional group tolerance. | Requires an inert atmosphere to prevent homocoupling. |
| Direct introduction of an alkyne functionality. | Copper catalyst can be difficult to remove from the product. |
Representative Experimental Protocol: Sonogashira Coupling
The following is a standard protocol for a copper-co-catalyzed Sonogashira reaction.[7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (0.2 M)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 50-70 °C and monitor by TLC.
-
Upon completion, cool to room temperature.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Heck Reaction: Direct Arylation of Alkenes
The Heck reaction provides a method for the direct arylation of alkenes. For the electron-rich this compound, this reaction can be a powerful tool for the synthesis of substituted styrenyl derivatives.
Mechanistic Pathway
The Heck reaction begins with the oxidative addition of the aryl iodide to a Pd(0) catalyst. The resulting aryl-palladium complex then undergoes migratory insertion of the alkene. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.
Caption: Catalytic cycle of the Heck reaction.
Advantages and Disadvantages for this compound
| Advantages | Disadvantages |
| Direct arylation of readily available alkenes. | Regioselectivity can be an issue with some alkenes. |
| High atom economy. | Can require higher reaction temperatures. |
| Tolerant of a variety of functional groups. | Potential for alkene isomerization. |
Representative Experimental Protocol: Heck Reaction
This is a general protocol for a Heck reaction with an aryl iodide.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Tri(o-tolyl)phosphine (4 mol%)
-
Triethylamine (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (0.5 M)
Procedure:
-
To a Schlenk tube, add this compound, Pd(OAc)₂, and tri(o-tolyl)phosphine.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF, triethylamine, and the alkene.
-
Heat the reaction to 100 °C and monitor by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Summary Comparison of Cross-Coupling Methods
| Feature | Suzuki-Miyaura | Buchwald-Hartwig | Sonogashira | Heck |
| Bond Formed | C-C | C-N | C-C (alkyne) | C-C (alkene) |
| Coupling Partner | Boronic acid/ester | Amine | Terminal alkyne | Alkene |
| Key Reagents | Base (e.g., K₂CO₃, Na₃PO₄) | Strong base (e.g., NaOtBu) | Cu(I) salt (optional), Amine base | Amine or inorganic base |
| Typical Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos | PdCl₂(PPh₃)₂, CuI | Pd(OAc)₂ / P(o-tol)₃ |
| General Yields | Good to Excellent | Good to Excellent | Good to Excellent | Moderate to Good |
| Key Advantages | Broad substrate scope, low toxicity | Wide range of amines | Direct alkynylation | High atom economy |
| Main Limitations | Boronic acid stability | Air/moisture sensitivity | Alkyne homocoupling | Regioselectivity issues |
Conclusion
The choice of cross-coupling method for the functionalization of this compound will ultimately depend on the desired final product and the specific synthetic strategy. For the introduction of aryl or vinyl groups, the Suzuki-Miyaura coupling offers a reliable and versatile approach. When the goal is the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice, providing access to a vast chemical space. For the incorporation of an alkyne moiety, the Sonogashira coupling is a powerful tool, while the Heck reaction allows for the direct arylation of alkenes. Careful consideration of the mechanistic nuances and optimization of the reaction conditions are paramount for achieving high yields and purity with this electron-rich substrate.
References
-
Stille, J. K. Angewandte Chemie International Edition in English, 1986 , 25(6), 508-524. [Link]
-
Dai, W.-M., et al. Tetrahedron, 2005 , 61, 6879. [Link]
-
Sorbera, L. A., et al. Drugs of the Future, 2001 , 26(9), 839. [Link]
-
Fernando, M. R. T., et al. RSC Medicinal Chemistry, 2023 . [Link]
-
Al-Tel, T. H. Tetrahedron Letters, 2007 , 48(48), 8564-8567. [Link]
-
Fernando, M. R. T., et al. RSC Medicinal Chemistry, 2023 . [Link]
-
Sheppard, T. D., et al. Journal of Chemical Education, 2014 , 91(10), 1739-1742. [Link]
-
D'yakonov, V. A., et al. Chemical Science, 2020 , 11(26), 6746-6755. [Link]
-
Sonogashira, K. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]
-
Rueda-Espinosa, J., et al. Synthesis, 2021 , 53(10), 1737-1744. [Link]
-
Espinet, P., & Echavarren, A. M. Angewandte Chemie International Edition, 2004 , 43(36), 4704-4734. [Link]
-
WIPO (World Intellectual Property Organization). (2016). PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF. WO/2016/170542. [Link]
-
An, L., et al. RSC Advances, 2016 , 6(10), 8045-8051. [Link]
-
Rueda-Espinosa, J., et al. Scholarship @ Claremont, 2021 . [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Stahl, S. M. CNS Spectrums, 2011 , 16(7), 1-3. [Link]
-
Schön, U., et al. Beilstein Journal of Organic Chemistry, 2018 , 14, 1008-1015. [Link]
-
Prieur, A., et al. Journal of Medicinal Chemistry, 2007 , 50(13), 3195-3205. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Stille reaction. [Link]
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
A Comparative Guide to Synthetic Equivalents of 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine
The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmacologically active agents. The functionalization of this core, particularly at the 7-position, is crucial for modulating biological activity and exploring structure-activity relationships (SAR). 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine has traditionally served as a robust and reliable building block for this purpose, primarily due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. However, considerations of cost, atom economy, and alternative synthetic strategies necessitate a thorough evaluation of its synthetic equivalents. This guide provides a comparative analysis of viable alternatives, supported by experimental insights and data, to inform rational choices in synthetic design.
The Role of the Leaving Group: A Reactivity Hierarchy
The utility of 7-halo-3,4-dihydro-2H-1,5-benzodioxepines in cross-coupling reactions is fundamentally governed by the nature of the halogen. The rate-determining step in many palladium-catalyzed cycles, such as the Suzuki-Miyaura and Heck reactions, is the oxidative addition of the aryl halide to the Pd(0) complex. The facility of this step is directly related to the C-X bond strength and the leaving group's ability.
The established reactivity trend for halogens in oxidative addition is:
I > Br > Cl >> F
This hierarchy dictates the reaction conditions required for successful coupling. While the iodo-derivative reacts under the mildest conditions, bromo- and even chloro-derivatives can be effective substitutes, often at a lower cost, provided the catalytic system is optimized.
Beyond halogens, sulfonate esters, particularly trifluoromethanesulfonates (triflates, -OTf), serve as excellent leaving groups, often exhibiting reactivity comparable to or exceeding that of iodides. Their in situ preparation from the corresponding phenol offers a distinct synthetic entry point.
Comparative Analysis of Key Alternatives
This section dissects the performance of the most common alternatives to this compound.
| Alternative | Key Advantages | Key Disadvantages | Typical Application |
| 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine | Lower cost, readily available, good reactivity with modern catalysts. | Requires more forcing conditions (higher temperature, stronger base, or specialized ligands) than the iodo-analog. | Workhorse for Suzuki, Heck, and Buchwald-Hartwig reactions. |
| 7-Triflate-3,4-dihydro-2H-1,5-benzodioxepine | Reactivity is often comparable to or greater than the iodo-derivative. Can be synthesized from the corresponding phenol. | Higher cost than bromo-derivative, can be moisture-sensitive. | Suzuki and Heck couplings where high reactivity is needed.[1] |
| 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic Acid/Ester | Reverses the polarity of the coupling reaction (acts as the nucleophile).[2] Can be coupled with a wider range of electrophiles. | Can be more expensive. Boronic acids can be unstable and require specific storage conditions.[3] | Suzuki-Miyaura coupling with various aryl/vinyl halides and triflates. |
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of leaving group on the benzodioxepine moiety significantly impacts the required reaction conditions.
| Parameter | 7-Iodo Derivative | 7-Bromo Derivative | 7-Triflate Derivative |
| Catalyst Loading | Typically 1-2 mol% Pd | Typically 2-5 mol% Pd | Typically 1-3 mol% Pd |
| Ligand | Standard phosphines (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) often required | Standard to bulky phosphines |
| Base | Mild bases (e.g., K₂CO₃, Na₂CO₃) | Stronger bases (e.g., K₃PO₄, Cs₂CO₃) often beneficial | Mild to moderate bases |
| Temperature | 60-90 °C | 80-120 °C | 50-90 °C |
| Yield | Generally high (>90%) | Good to high (70-95%), catalyst-dependent | Generally high (>90%) |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine
This protocol describes a typical Suzuki-Miyaura reaction, a widely used carbon-carbon bond-forming reaction in organic synthesis.[4][5]
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
To an oven-dried Schlenk flask, add 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.
-
Under a positive flow of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and SPhos (0.04 mmol).
-
Add degassed toluene (4 mL) and 1,4-dioxane (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Heck Reaction with this compound
The Mizoroki-Heck reaction is a powerful method for the vinylation of aryl halides.[6][7] The high reactivity of the iodo-derivative allows for milder conditions.
Caption: General workflow for a Mizoroki-Heck cross-coupling reaction.[8]
Methodology:
-
In a round-bottom flask, combine this compound (1.0 mmol), the desired olefin (e.g., styrene, 1.5 mmol), and triethylamine (Et₃N, 2.0 mmol).
-
Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol).
-
Add degassed N,N-dimethylformamide (DMF, 5 mL).
-
Heat the reaction mixture to 90 °C and stir for 4-8 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and pour it into water (25 mL). Extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts and wash with 1 M HCl (10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the desired product.
Strategic Considerations and Mechanistic Insights
The choice between an electrophilic benzodioxepine (halo- or triflate-substituted) and a nucleophilic one (boronic acid/ester) is a key strategic decision.
Caption: Two convergent strategies for synthesizing a target biaryl compound.
This dual approach provides significant flexibility. If a complex or precious aryl moiety is only available as a boronic acid, the electrophilic strategy using iodo- or bromo-benzodioxepine is preferred. Conversely, if a diverse set of aryl halides is to be coupled with the benzodioxepine core, preparing the benzodioxepine boronic acid[2] as a common intermediate is more efficient.
Conclusion
While this compound remains a highly effective substrate for synthetic transformations due to its inherent reactivity, a nuanced understanding of its alternatives is essential for the modern synthetic chemist. The 7-bromo analog offers a cost-effective and scalable alternative, particularly with the advent of highly active palladium catalyst systems. For situations demanding maximal reactivity or when starting from the phenolic precursor, the 7-triflate is an outstanding choice. Finally, reversing the polarity by employing the 7-boronic acid derivative opens up a complementary and powerful synthetic avenue. The optimal choice will always depend on a careful consideration of cost, scale, desired reaction conditions, and the overall synthetic strategy.
References
-
PubChem. (n.d.). 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. Retrieved from [Link]
- Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213–246.
-
PubChem. (n.d.). 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Journal of the Chemical Society B: Physical Organic. (1970). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. RSC Publishing.
- Kumar, A., et al. (2022). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Frontiers in Chemistry.
-
Al-Mousawi, S. M., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][9][10][11]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 598.
- Oberholzer, M., & Frech, C. M. (2014). Mizoroki-heck cross-coupling reactions catalyzed by dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium under mild reaction conditions. Journal of Visualized Experiments, (85), e51444.
- Shaabani, A., et al. (2018). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. Scientific Reports, 8(1), 1256.
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Journal of the Serbian Chemical Society. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Retrieved from [Link]
-
VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]
- Dohi, T., & Kita, Y. (2021). Editorial: New Hypervalent Iodine Reagents for Oxidative Coupling. Frontiers in Chemistry, 9, 638890.
-
JoVE. (2022). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview. Retrieved from [Link]
- Shetgaonkar, P., & Singh, F. V. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8, 579308.
-
Oriental Journal of Chemistry. (n.d.). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Retrieved from [Link]
-
ResearchGate. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Retrieved from [Link]
-
ScienceDirect. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. vsnchem.com [vsnchem.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Mizoroki-heck cross-coupling reactions catalyzed by dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium under mild reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | C10H12O3 | CID 12637528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)- | C12H14O3 | CID 22934582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
A Senior Application Scientist's Guide to the NMR Validation of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine Reaction Products
For researchers, scientists, and drug development professionals, the structural integrity of novel compounds is paramount. The 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine scaffold is a valuable building block in medicinal chemistry, frequently employed in the synthesis of a diverse range of biologically active molecules. Its utility largely stems from the reactive iodine substituent on the aromatic ring, which serves as a versatile handle for various cross-coupling reactions.
This guide provides an in-depth technical comparison for the validation of reaction products originating from this compound, with a primary focus on the robust and informative technique of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and compare NMR with alternative analytical techniques, offering a comprehensive resource for ensuring the structural fidelity of your synthesized molecules.
The Synthetic Gateway: Reactions of this compound
The strategic placement of the iodine atom at the 7-position of the benzodioxepine ring system renders it highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Two of the most prevalent transformations involving this aryl iodide are the Suzuki-Miyaura and Sonogashira coupling reactions.[1][2]
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[3] This method is widely favored for its mild reaction conditions and the commercial availability of a vast array of boronic acids, enabling the introduction of diverse aryl, heteroaryl, or vinyl substituents.
-
Sonogashira Coupling: This powerful reaction constructs a carbon-carbon bond between the aryl iodide and a terminal alkyne.[1] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, providing a direct route to arylethynyl scaffolds, which are important pharmacophores in many drug candidates.
The successful execution of these reactions is only the first step. Rigorous characterization of the resulting products is crucial to confirm that the desired transformation has occurred and to identify any potential side products or unreacted starting materials.
The Gold Standard: Validation by NMR Spectroscopy
NMR spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it the gold standard for reaction product validation.[4] Both ¹H and ¹³C NMR are indispensable in the analysis of this compound and its derivatives.
Understanding the NMR Fingerprint of this compound
To validate the formation of a reaction product, a thorough understanding of the NMR spectrum of the starting material is essential. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on established principles of NMR spectroscopy and data from structurally similar halogenated benzodioxepine derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Features and Rationale |
| H-2/H-4 | ~4.2 (m) | ~71 | Methylene protons of the dioxepine ring, appearing as a multiplet due to coupling with H-3. |
| H-3 | ~2.2 (m) | ~32 | Methylene protons of the dioxepine ring, coupled to H-2 and H-4. |
| H-6 | ~7.2 (d) | ~123 | Aromatic proton ortho to the iodine, expected to be a doublet due to coupling with H-8. |
| H-8 | ~6.8 (d) | ~118 | Aromatic proton meta to the iodine, appearing as a doublet coupled to H-6. |
| H-9 | ~7.4 (s) | ~128 | Aromatic proton para to the iodine, likely a singlet or a narrow doublet. |
| C-2/C-4 | - | ~71 | Carbons of the methylene groups in the dioxepine ring. |
| C-3 | - | ~32 | Carbon of the central methylene group in the dioxepine ring. |
| C-5a | - | ~148 | Quaternary aromatic carbon attached to oxygen. |
| C-6 | - | ~123 | Aromatic carbon bearing a proton. |
| C-7 | - | ~92 | Aromatic carbon directly bonded to the iodine atom, significantly shielded. |
| C-8 | - | ~118 | Aromatic carbon bearing a proton. |
| C-9 | - | ~128 | Aromatic carbon bearing a proton. |
| C-9a | - | ~150 | Quaternary aromatic carbon attached to oxygen. |
Experimental Protocol: Acquiring High-Quality NMR Data
A self-validating NMR protocol is crucial for obtaining reliable and reproducible data. The following step-by-step methodology outlines the key considerations for sample preparation and data acquisition.
1. Sample Preparation:
- Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.
- Concentration: Aim for a sample concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on modern spectrometers.
- Internal Standard: The use of an internal standard is optional for routine product validation but essential for quantitative NMR (qNMR). Tetramethylsilane (TMS) is the conventional reference standard (0 ppm) for ¹H and ¹³C NMR.
2. ¹H NMR Acquisition:
- Pulse Sequence: A standard single-pulse experiment is typically sufficient.
- Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
- Number of Scans: For a moderately concentrated sample, 8-16 scans are usually adequate to achieve a good signal-to-noise ratio.
- Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
3. ¹³C NMR Acquisition:
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon.
- Spectral Width: A typical spectral width for organic molecules is 0-220 ppm.
- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good spectrum.
- Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
4. 2D NMR Experiments (Optional but Recommended):
- COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, which is invaluable for assigning protons in the aliphatic region of the dioxepine ring and for confirming the connectivity of aromatic protons.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across quaternary carbons and confirming the overall structure.
Validating Reaction Products: A Comparative Analysis
The true power of NMR becomes evident when comparing the spectra of the starting material and the reaction product. The disappearance of signals corresponding to the starting material and the appearance of new, characteristic signals provide definitive proof of a successful reaction.
Case Study 1: Validation of a Suzuki-Miyaura Coupling Product
Let's consider the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The expected product is 7-phenyl-3,4-dihydro-2H-1,5-benzodioxepine.
Table 2: Expected NMR Spectral Changes for Suzuki-Miyaura Coupling
| Starting Material (7-iodo-) | Product (7-phenyl-) | Rationale for Change |
| ¹H: Aromatic signals characteristic of the iodo-substituted ring. | ¹H: Appearance of new aromatic signals in the 7.3-7.6 ppm region corresponding to the newly introduced phenyl group. The original aromatic signals of the benzodioxepine will also shift and exhibit different coupling patterns due to the new substituent. | The replacement of the iodine atom with a phenyl group significantly alters the electronic environment of the aromatic ring, leading to predictable changes in chemical shifts and coupling constants. |
| ¹³C: Signal for C-7 at ~92 ppm. | ¹³C: Disappearance of the C-I signal. Appearance of a new quaternary carbon signal around 140 ppm for the carbon of the benzodioxepine ring now bonded to the new phenyl group, and new signals for the carbons of the phenyl substituent. | The upfield shift of the carbon directly attached to iodine is a hallmark of heavy atom effects. Its disappearance and the appearance of new signals in the aromatic region are clear indicators of successful coupling. |
Case Study 2: Validation of a Sonogashira Coupling Product
Now, let's examine the Sonogashira coupling of this compound with phenylacetylene. The expected product is 7-(phenylethynyl)-3,4-dihydro-2H-1,5-benzodioxepine.
Table 3: Expected NMR Spectral Changes for Sonogashira Coupling
| Starting Material (7-iodo-) | Product (7-phenylethynyl-) | Rationale for Change |
| ¹H: Aromatic signals characteristic of the iodo-substituted ring. | ¹H: Appearance of new aromatic signals corresponding to the phenyl group of the phenylacetylene moiety. The benzodioxepine aromatic proton signals will also shift. | The introduction of the rigid and electron-rich alkyne and phenyl groups will have a distinct effect on the chemical shifts of the neighboring protons. |
| ¹³C: Signal for C-7 at ~92 ppm. | ¹³C: Disappearance of the C-I signal. Appearance of two new quaternary carbon signals for the alkyne carbons (typically in the 80-95 ppm range), and new signals for the carbons of the phenyl substituent. | The characteristic chemical shifts of the sp-hybridized carbons of the alkyne are a definitive marker for a successful Sonogashira coupling. |
Beyond NMR: A Comparison of Alternative Analytical Techniques
While NMR is the cornerstone of structural validation, other analytical techniques can provide complementary and sometimes crucial information. A multi-technique approach often provides the most comprehensive characterization of a reaction product.
Table 4: Comparison of Analytical Techniques for Product Validation
| Technique | Strengths | Weaknesses | Best For... |
| NMR Spectroscopy | - Unambiguous structure elucidation.[4]- Provides detailed information on atomic connectivity.- Quantitative with proper setup.[5] | - Relatively low sensitivity compared to MS.[6]- Requires larger sample amounts.- Can be time-consuming for complex molecules. | - Definitive structural confirmation.- Isomer differentiation.- Purity assessment (qNMR). |
| Mass Spectrometry (MS) | - High sensitivity, requires very small sample amounts.[6]- Provides accurate molecular weight information.- Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.[7] | - Does not provide detailed structural connectivity on its own.- Isomer differentiation can be challenging.- Ionization efficiency can vary between compounds. | - Confirming the molecular weight of the product.- Detecting trace impurities and byproducts.- High-throughput screening of reaction outcomes. |
| High-Performance Liquid Chromatography (HPLC) | - Excellent for separating complex mixtures.- Can be used for purification.- Quantitative analysis with appropriate standards. | - Does not provide structural information directly.- Requires method development for optimal separation. | - Assessing reaction conversion and purity.- Isolating the desired product from the reaction mixture. |
| Infrared (IR) Spectroscopy | - Provides information about the functional groups present in a molecule.- Quick and easy to perform. | - Provides limited information about the overall molecular structure.- Spectra can be complex and difficult to interpret for large molecules. | - Confirming the presence or absence of key functional groups (e.g., disappearance of a C-I stretch, appearance of a C≡C stretch). |
The choice of analytical technique should be guided by the specific question being asked. For unambiguous proof of structure, NMR is indispensable. For a quick assessment of reaction completion or the presence of the desired molecular weight, MS is highly effective. HPLC is the workhorse for purification and purity assessment. A pragmatic and efficient workflow often involves an initial LC-MS analysis to quickly gauge the reaction outcome, followed by NMR analysis of the purified product for definitive structural confirmation.
Conclusion
The validation of reaction products derived from this compound is a critical step in the synthesis of novel chemical entities. NMR spectroscopy, with its unparalleled ability to provide detailed structural information, serves as the cornerstone of this process. By understanding the characteristic NMR signatures of the starting material and the expected products of common cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, researchers can confidently verify the outcome of their synthetic efforts. While alternative techniques such as mass spectrometry and HPLC offer valuable complementary information, particularly in terms of sensitivity and purity analysis, NMR remains the definitive tool for unambiguous structural elucidation. A well-designed experimental protocol, incorporating both ¹H and ¹³C NMR, and potentially 2D techniques, ensures the scientific integrity of the synthesized compounds and provides a solid foundation for further research and development.
References
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
- Cravotto, G., et al. (2014). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend.
- Kwong, F. Y., & So, C. M. (2008). CuI-Catalyzed Suzuki−Miyaura and Sonogashira Cross-Coupling Reactions Using DABCO as Ligand. The Journal of Organic Chemistry, 73(17), 6881-6884.
- Lok, H. L., & Wong, M. K. (2025).
-
Nanalysis. (2020). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?[Link]
- Pascale, C., et al. (2007). Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. Journal of Medicinal Chemistry, 50(15), 3623-3633.
- Lin, Y. P., et al. (2021). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods, 10(10), 2426.
- Janciene, R., et al. (2019). The complete 1H and 13C NMR spectra assignments of N‐(2‐nitrobenzoyl)‐1,5‐benzodiazepin‐2‐one and dihydroquinazolino[3,2‐a]benzodiazepine derivatives. Magnetic Resonance in Chemistry, 57(7), 381-388.
- Reddy, K. S., et al. (2008). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
- Hajipour, A. R., & Tavangar-Rizi, Z. (2016). A versatile catalyst for suzuki and sonogashira reactions of aryl iodides and bromides at room temperature in water as only solvent. Organic Chemistry: Current Research, 5(3).
- Al-Kass, A., & Al-Hajje, A. (2019). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research.
- Petraia, V., et al. (2025). A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. Organic & Biomolecular Chemistry, 23.
- Al-Kass, A., & Al-Hajje, A. (2020). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology, 2104, 1-17.
- Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.
- Kaur, H., et al. (2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 245, 115993.
- Andreu, M. G., & Zapf, A. (2006). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 128(28), 9202-9214.
- Anderson, K. W., & Buchwald, S. L. (2005). A general catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Organic & Biomolecular Chemistry, 3(21), 3971-3974.
-
Beilstein Journals. (n.d.). Search Results. [Link]
- O. A. Attanasi, et al. (2012). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. Chemistry – An Asian Journal, 7(8), 1852-1859.
- Al-dujaili, A. H., & Al-Zuhairi, A. J. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Scherr, L., et al. (2019). Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins.
- Alafeefy, A. M., et al. (2010). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. European Journal of Medicinal Chemistry, 45(6), 2447-2452.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Wang, Y., et al. (2022). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. Journal of the American Chemical Society, 144(12), 5426-5434.
-
Organic Chemistry Portal. (n.d.). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. [Link]
- Van der Westhuyzen, C. W., et al. (2016). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. RSC Advances, 6(81), 77801-77809.
- Carbone, A., et al. (2021). 2-(4-Fluorophenyl)
- Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Gouveia-Figueira, S., & Nording, M. L. (2020). Micro-UHPLC-MS/MS method for analysis of oxylipins in plasma and platelets.
-
Outsourced Pharma. (2021). NMR And Mass Spectrometry In Pharmaceutical Development. [Link]
- B. M. Trost, et al. (2016). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 7(1), 380-391.
- Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(9), 186.
-
Beilstein Journals. (n.d.). Search Results. [Link]
- Urbańczyk, M., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 97(29), 10836-10843.
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
PubChem. (n.d.). 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. longdom.org [longdom.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 5. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]
- 7. ijpsjournal.com [ijpsjournal.com]
A Senior Application Scientist's Comparative Guide to Catalysts for 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine Coupling Reactions
Introduction: The Strategic Importance of the Benzodioxepine Scaffold
To the researchers, scientists, and drug development professionals at the forefront of innovation, the 3,4-dihydro-2H-1,5-benzodioxepine moiety is a familiar and valuable scaffold. Its presence in a range of biologically active molecules, including the antidepressant Vilazodone, underscores its significance in medicinal chemistry. The functionalization of this core structure, particularly at the 7-position, is a critical step in the synthesis of novel therapeutic agents. The 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine serves as a versatile precursor for such endeavors, amenable to a variety of palladium-catalyzed cross-coupling reactions.
This guide provides a comparative analysis of common catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions involving this key intermediate. By examining the nuances of catalyst, ligand, and reaction conditions, we aim to equip you with the insights necessary to select and optimize the ideal catalytic system for your synthetic strategy. The data presented herein is a synthesis of established protocols for aryl iodides and specific examples involving the benzodioxepine core or closely related structures, providing a practical framework for your experimental design.
I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Aryl Partners
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance. For the coupling of this compound with various arylboronic acids, the choice of palladium catalyst and ligand is paramount to achieving high yields and reaction efficiency.
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the activation of the organoboron species, facilitating the transmetalation step.
A Comparative Guide to Mechanistic Strategies in the Cross-Coupling of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine
Introduction: The Significance of the 3,4-dihydro-2H-1,5-benzodioxepine Scaffold
The 3,4-dihydro-2H-1,5-benzodioxepine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique seven-membered ring structure, fused to a benzene ring, imparts specific conformational properties that are often beneficial for molecular recognition by biological targets. The ability to functionalize this scaffold, particularly at the 7-position, is crucial for the development of novel therapeutics, including potential agents for treating central nervous system disorders.
This guide provides an in-depth comparative analysis of various palladium-catalyzed cross-coupling reactions for the functionalization of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine. We will delve into the mechanistic underpinnings of these reactions, compare their performance with alternative methods, and provide detailed experimental protocols based on established literature.
Palladium-Catalyzed Cross-Coupling: A Powerful Tool for C-C and C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Palladium has emerged as a particularly versatile and widely used catalyst due to its ability to catalyze a broad range of transformations under relatively mild conditions with excellent functional group tolerance.[1]
The Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern synthetic chemistry for constructing biaryl structures.[2]
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) center, a process that is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
While specific data for the Suzuki coupling of this compound is not extensively tabulated in a single comparative study, the following table provides representative conditions and yields for the coupling of similar aryl iodides, which serve as a strong predictive model.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 80 | 12 | 95 | [Adapted from] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2 eq) | 1,4-Dioxane | 100 | 16 | 92 | [Adapted from] |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2 eq) | DMF | 90 | 8 | 88 | [Adapted from[2]] |
The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of an aryl iodide, adaptable for this compound.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig Amination: A Versatile Route to C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of arylamines.
The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, with the key difference being the nature of the nucleophile.
-
Oxidative Addition: A Pd(0) complex reacts with the aryl iodide to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: An amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the C-N bond of the product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The following table presents typical conditions for the Buchwald-Hartwig amination of aryl iodides with various amines.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (1.5 eq) | Toluene | 100 | 24 | 90 | [Adapted from] |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.4 eq) | Toluene | 80 | 18 | 94 | [Adapted from] |
| Benzylamine | Pd(OAc)₂ (1) | t-Bu₃P (2) | Cs₂CO₃ (1.5 eq) | 1,4-Dioxane | 110 | 12 | 85 | [Adapted from] |
This protocol provides a general framework for the Buchwald-Hartwig amination of this compound.
-
Preparation: In a glovebox, to a dry vial equipped with a stir bar, add the palladium precatalyst, the ligand, and the base.
-
Reagent Addition: Add this compound and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
The Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.
The Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for copper.
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, the palladium cycle involves oxidative addition of the aryl iodide to Pd(0), followed by reductive elimination to release the product.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide. This species then participates in the transmetalation step with the arylpalladium(II) complex.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 25 | 6 | 93 | [Adapted from] |
| 1-Hexyne | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | i-Pr₂NH | DMF | 50 | 12 | 89 | [Adapted from] |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | Piperidine | Toluene | 70 | 8 | 91 | [Adapted from[1]] |
The following is a representative protocol for the Sonogashira coupling of this compound.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and a stir bar.
-
Reagent Addition: Add the solvent (e.g., degassed THF or DMF), followed by this compound, the terminal alkyne, and the base (e.g., triethylamine or diisopropylamine).
-
Reaction: Stir the mixture at the appropriate temperature until the starting material is consumed, as monitored by TLC.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[1]
-
Purification: Purify the residue by flash column chromatography on silica gel.
Comparative Analysis of Palladium-Catalyzed Methods
The choice of cross-coupling reaction depends on the desired product and the specific constraints of the synthesis.
| Feature | Suzuki-Miyaura | Buchwald-Hartwig | Sonogashira |
| Bond Formed | C-C (sp²-sp², sp²-sp³) | C-N | C-C (sp²-sp) |
| Coupling Partner | Organoboron compounds | Amines, amides | Terminal alkynes |
| Key Reagents | Boronic acids/esters, base | Amine, strong base | Alkyne, Cu(I) co-catalyst, base |
| Advantages | High functional group tolerance, commercially available reagents, generally non-toxic byproducts. | Direct formation of C-N bonds, wide scope of amines. | Mild reaction conditions, direct introduction of an alkyne moiety. |
| Disadvantages | Potential for protodeboronation of the boronic acid. | Requires strong bases, some ligands are air-sensitive. | Requires a co-catalyst, potential for alkyne homocoupling. |
Alternative Catalytic Systems: Beyond Palladium
While palladium catalysts are the workhorses of cross-coupling chemistry, there is growing interest in developing methods that use more earth-abundant and less expensive metals like nickel and copper.
Nickel-Catalyzed Cross-Coupling
Nickel catalysts can often perform similar transformations to palladium and can sometimes offer unique reactivity, particularly with more challenging substrates. Nickel-catalyzed reactions often proceed through similar mechanistic steps but can be more sensitive to the choice of ligand and reaction conditions.
Copper-Catalyzed Cross-Coupling
Copper-catalyzed cross-coupling reactions, particularly for C-N and C-O bond formation (Ullmann-type reactions), have a long history and are experiencing a resurgence with the development of new ligand systems. These reactions are often cost-effective but may require higher reaction temperatures than their palladium-catalyzed counterparts.
At present, there is a limited number of direct comparative studies of these alternative catalysts for the specific case of this compound in the public domain. However, the general principles suggest they are viable alternatives that warrant investigation, especially in large-scale synthesis where catalyst cost is a significant factor.
Experimental Workflow: From Reaction to Purified Product
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a versatile and powerful platform for the synthesis of novel derivatives with potential applications in drug discovery. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions each provide efficient routes to C-C and C-N bond formation, with the choice of method depending on the desired final product and synthetic strategy. While palladium remains the dominant catalyst in this field, the exploration of more sustainable alternatives like nickel and copper is a promising area for future research. The mechanistic understanding and detailed protocols provided in this guide are intended to empower researchers to make informed decisions and accelerate their research and development efforts.
References
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH. Available at: [Link]
-
Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors - PubMed. Available at: [Link]
-
Dual photoredox and nickel-catalyzed desymmetric C–O coupling reactions: visible light-mediated enantioselective synthesis of 1,4-benzodioxanes - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. Available at: [Link]
-
Nickel Catalyzed Regio-, Diastereo-, and Enantioselective Cross-Coupling of 3,4-Epoxyalcohol with Aryl Iodides - PubMed. Available at: [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis - MDPI. Available at: [Link]
-
Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - Semantic Scholar. Available at: [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. Available at: [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Publishing. Available at: [Link]
-
Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Alkyl Sulfonates - MDPI. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. Available at: [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis - Sci-Hub. Available at: [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - ResearchGate. Available at: [Link]
-
Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids Source of chem - ResearchGate. Available at: [Link]_
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]
-
2 - BJOC - Search Results. Available at: [Link]
-
Ch 23 Stille and Suzuki Coupling - YouTube. Available at: [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - MDPI. Available at: [Link]
-
(PDF) Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Alkyl Sulfonates - ResearchGate. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
Nickel-Catalyzed, Stereospecific C–C and C–B Cross-Couplings via C–N and C–O Bond Activation - NIH. Available at: [Link]
Sources
A Comparative Guide to the Biological Activity of 7-Iodo-3,4-Dihydro-2H-1,5-Benzodioxepine Derivatives
Introduction: The Emerging Potential of the Benzodioxepine Scaffold
The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry. Its unique conformational properties and ability to serve as a versatile pharmacophore have led to the exploration of its derivatives for a range of biological activities. The introduction of a halogen atom, particularly iodine, at the 7-position of the aromatic ring is a strategic modification aimed at modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its biological profile. This guide provides a comparative analysis of the potential biological activities of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine derivatives, drawing on data from related compounds and outlining key experimental protocols for their evaluation.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives can be approached through several established synthetic routes. A key strategy involves the introduction of the iodine atom onto a precursor molecule, followed by the formation of the dioxepine ring. One such approach is the tandem oxidation and iodolactonization of 2-O-tethered alkenyl benzaldehydes, which offers an efficient method for creating iodinated benzodioxepinones.
Alternatively, electrophilic iodination of the parent 3,4-dihydro-2H-1,5-benzodioxepine scaffold using an appropriate iodinating agent can be employed. The regioselectivity of this reaction is crucial for obtaining the desired 7-iodo isomer. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow.
Comparative Biological Activities
While specific experimental data on the biological activities of this compound derivatives is limited in publicly available literature, we can infer their potential by examining the activities of structurally related compounds. The primary areas of interest for this scaffold are anticancer and antimicrobial activities.
Anticancer Activity: A Promising Avenue
The benzodioxane and benzodioxole scaffolds, which are structurally similar to benzodioxepines, have demonstrated notable anticancer properties. For instance, a study on 1,4-benzodioxine derivatives revealed their potential as broad-spectrum anticancer agents[1]. This suggests that the 3,4-dihydro-2H-1,5-benzodioxepine core could also exhibit cytotoxic effects against various cancer cell lines.
The introduction of a halogen atom, such as iodine, can enhance the anticancer activity of a molecule through several mechanisms, including increased lipophilicity, which can improve cell membrane permeability, and the potential for halogen bonding interactions with biological targets.
Table 1: Comparative Anticancer Activity of a Related 1,4-Benzodioxine Derivative
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,4-Benzodioxine derivative 11a | HepG2 (Liver) | < 10 | [1] |
| PC-3 (Prostate) | < 10 | [1] | |
| MCF-7 (Breast) | < 10 | [1] | |
| A549 (Lung) | < 10 | [1] |
Note: This table presents data for a related compound to highlight the potential of the broader structural class. Experimental evaluation of this compound derivatives is required to determine their specific activity.
Antimicrobial Activity: A Potential for Novel Antibiotics
Heterocyclic compounds are a rich source of antimicrobial agents. While specific data on the 7-iodo-benzodioxepine derivatives is not available, the general class of heterocyclic compounds is known for its antimicrobial potential. The presence of the iodine atom could contribute to the antimicrobial activity by enhancing the compound's ability to penetrate bacterial cell walls or by interacting with key microbial enzymes.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of novel this compound derivatives, standardized and validated experimental protocols are essential.
MTT Assay for Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][3][4]
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Sources
Comparative Analysis of 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of an iodine atom at the 7-position of this scaffold offers a unique opportunity to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine analogs, drawing upon available data for related compounds to elucidate the key structural determinants of their biological activity. While direct comparative studies on a series of 7-iodo analogs are limited, by examining the SAR of substituted 1,5-benzodioxepin and related heterocyclic systems, we can infer the critical roles of various substituents and their interplay with the 7-iodo moiety.
The 3,4-dihydro-2H-1,5-benzodioxepine Scaffold: A Platform for Diverse Biological Activities
The 3,4-dihydro-2H-1,5-benzodioxepine core, a seven-membered heterocyclic ring fused to a benzene ring, provides a rigid yet conformationally flexible framework. This structural feature allows for the precise spatial orientation of substituents, enabling interactions with a variety of biological targets. Derivatives of this scaffold have been investigated for a range of pharmacological activities, including as muscarinic M3 receptor antagonists and β-adrenergic stimulants. The nature and position of substituents on both the aromatic and the dioxepine rings play a crucial role in determining the potency and selectivity of these compounds.
The Strategic Importance of the 7-Iodo Substitution
The introduction of an iodine atom at the 7-position of the benzodioxepine ring can significantly influence the molecule's properties in several ways:
-
Size and Lipophilicity: Iodine is the largest and most lipophilic of the common halogens. This can enhance binding to hydrophobic pockets within a receptor and improve membrane permeability.
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (such as oxygen or nitrogen) in the binding site of a protein. This can contribute to enhanced affinity and selectivity.
-
Metabolic Stability: The presence of a bulky iodine atom can block sites of metabolism, potentially increasing the half-life of the compound.
-
Electronic Effects: Iodine is an electron-withdrawing group through induction and electron-donating through resonance. This can modulate the electronic properties of the aromatic ring and influence interactions with the target protein.
Comparative Analysis of Structural Modifications
To understand the SAR of this compound analogs, it is essential to consider the impact of substitutions at other positions of the molecule. The following sections compare the effects of modifications at key positions, drawing parallels from studies on related benzodioxepine and benzothiazepine derivatives.
Substitution on the Heterocyclic Ring (Positions 2, 3, and 4)
Modifications to the seven-membered dioxepine ring can significantly impact the conformational preferences of the molecule and the orientation of other substituents.
A study on a series of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins as β-adrenergic stimulants revealed that the nature of the substituent on the amino group is critical for activity. This highlights the importance of the substituent at the 3-position in directing interactions with the receptor.
Key Insights:
-
Steric Bulk: The size and shape of substituents at the 3-position can influence the conformation of the dioxepine ring, which in turn affects the overall shape of the molecule and its fit within a binding pocket.
-
Functional Groups: The introduction of hydrogen bond donors or acceptors, or charged groups, at this position can lead to specific interactions with the target protein, thereby influencing affinity and efficacy.
Substitution on the Aromatic Ring (Positions 6, 8, and 9)
In addition to the 7-iodo group, other substituents on the benzene ring can fine-tune the electronic properties and steric profile of the analogs.
In a study of 1,5-benzodioxepin derivatives as muscarinic M3 receptor antagonists, it was found that the nature of the substituent on the aromatic ring significantly impacted binding affinity. Although not specifically investigating 7-iodo analogs, this study provides a framework for understanding the effects of aromatic substitution.
Comparative Data for Muscarinic M3 Receptor Antagonists:
| Compound | R1 | R2 | R3 | R4 | Ki (nM) |
| 1 | H | H | H | H | 100 |
| 2 | Cl | H | H | H | 50 |
| 3 | H | Cl | H | H | 30 |
| 4 | H | H | Cl | H | 80 |
| 5 | H | H | H | Cl | 120 |
This table is a hypothetical representation based on general SAR principles observed in related series and is for illustrative purposes only. Actual data would be required for a definitive analysis.
Key Insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chlorine, on the aromatic ring can enhance potency, as seen in the hypothetical compounds 2 and 3 . The position of the substituent is also critical, with substitution at certain positions leading to a more favorable interaction with the receptor.
-
Positional Isomers: The difference in activity between positional isomers (e.g., hypothetical compounds 2 , 3 , 4 , and 5 ) underscores the importance of the precise location of the substituent for optimal receptor engagement.
Experimental Protocols for Evaluation
The biological evaluation of this compound analogs typically involves a combination of binding and functional assays to determine their affinity for a target receptor and their downstream effects.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compounds for a specific receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., a G-protein coupled receptor, GPCR).
-
Incubation: Incubate the cell membranes with a known radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Detection: Measure the amount of radioactivity bound to the membranes using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assay (e.g., cAMP Assay for Gs or Gi-coupled GPCRs)
This assay measures the ability of a compound to activate or inhibit the signaling pathway downstream of the receptor.
Step-by-Step Methodology:
-
Cell Culture: Culture cells expressing the target GPCR.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound.
-
Cell Lysis: Lyse the cells to release the intracellular components.
-
cAMP Measurement: Measure the levels of cyclic AMP (cAMP), a second messenger, using a commercially available kit (e.g., ELISA or HTRF).
-
Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualization of Key Concepts
General Structure-Activity Relationship Logic
Caption: A flowchart illustrating the logical progression from the core molecular scaffold, through structural modifications and their resulting physicochemical properties, to the final biological activity.
Experimental Workflow for Compound Evaluation
Caption: A diagram outlining the typical experimental workflow for the synthesis, evaluation, and optimization of novel chemical compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. The strategic placement of an iodine atom at the 7-position can significantly enhance the pharmacological properties of these molecules. By systematically exploring substitutions at other positions on both the aromatic and dioxepine rings, it is possible to fine-tune the affinity, selectivity, and functional activity of these analogs.
Future research in this area should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs with diverse substituents at other positions. This will enable the generation of robust quantitative structure-activity relationship (QSAR) models, which can guide the rational design of next-generation compounds with improved therapeutic profiles.
References
- While direct references for a comparative guide on this compound analogs are not available in the public domain, the principles and methodologies described are based on established practices in medicinal chemistry and pharmacology. For specific SAR studies on related heterocyclic systems, researchers are encouraged to consult scientific databases such as PubMed, Scopus, and SciFinder.
A Guide to the Kinetic Analysis of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers and professionals in drug development, understanding the reactivity and kinetic profile of novel building blocks is paramount for efficient process development and scale-up. This guide provides an in-depth technical analysis of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine, a versatile heterocyclic scaffold. We will explore its reactivity in the context of palladium-catalyzed cross-coupling reactions, offering a framework for kinetic analysis and a performance comparison against common alternatives. The methodologies and insights presented herein are designed to be self-validating, ensuring robust and reproducible results.
Introduction: The Significance of the 7-Iodo-1,5-Benzodioxepine Scaffold
The 3,4-dihydro-2H-1,5-benzodioxepine moiety is a privileged scaffold in medicinal chemistry, appearing in various biologically active compounds. The introduction of an iodine atom at the 7-position transforms this core into a highly valuable synthetic intermediate. The carbon-iodine bond serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.[1]
Understanding the kinetics of these reactions is not merely an academic exercise. It directly impacts:
-
Reaction Optimization: Identifying the rate-determining step and the influence of each reactant allows for targeted optimization of conditions (temperature, concentration, catalyst loading) to maximize yield and minimize reaction time.
-
Process Safety and Scalability: Kinetic data are crucial for predicting reaction exotherms and ensuring safe scale-up from the bench to pilot plant.
-
Mechanism Elucidation: Detailed kinetic studies provide profound insights into the reaction mechanism, which can guide the development of more efficient catalysts and processes.[2]
This guide will use the Suzuki-Miyaura coupling as a model system to detail a comprehensive workflow for kinetic analysis, comparing the performance of the 7-iodo derivative with its bromo- and chloro-substituted counterparts.
The Model System: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl linkages.[3] The reaction typically involves an aryl halide, a boronic acid (or ester), a palladium catalyst, and a base. The general catalytic cycle provides a basis for our kinetic investigation.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
For aryl iodides, the oxidative addition of the C-I bond to the Pd(0) complex is typically the rate-determining step of the catalytic cycle.[4] This provides a clear hypothesis to test with our kinetic experiments.
Experimental Design for Kinetic Analysis
A robust kinetic analysis relies on accurately measuring the change in concentration of reactants or products over time. Here, we outline a detailed protocol using High-Performance Liquid Chromatography (HPLC) with an internal standard, a trustworthy method for generating high-fidelity data.
Experimental Protocol: Kinetic Monitoring via HPLC
Objective: To determine the reaction rate, rate constant, and reaction order with respect to this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (or other suitable Pd catalyst)
-
K₂CO₃ (or other suitable base)
-
Toluene/H₂O (solvent system)
-
Dodecane (or other inert, high-boiling internal standard)
-
Reaction vessel with magnetic stirring and temperature control (e.g., jacketed reactor)
-
Syringes and needles for sampling
-
Vials with quenching solution (e.g., cold diethyl ether)
-
HPLC system with a UV detector
Procedure:
-
Preparation of the Stock Solution: In a volumetric flask, accurately weigh the internal standard (e.g., dodecane) and dissolve in a known volume of the reaction solvent (e.g., toluene). This ensures the internal standard concentration is constant across all experiments.
-
Reactor Setup: To a pre-dried, three-neck round-bottom flask equipped with a condenser, thermometer, and septum, add this compound (e.g., 1.0 mmol), phenylboronic acid (e.g., 1.2 mmol), and K₂CO₃ (e.g., 2.0 mmol).
-
Initiation of Reaction: Add the stock solution containing the internal standard and the aqueous solvent. Allow the mixture to stir at room temperature for 5 minutes to ensure homogeneity. Take a "time zero" (t=0) sample immediately before adding the catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., 0.01 mmol, 1 mol%) to the stirring mixture and immediately start the timer. Heat the reaction to the desired temperature (e.g., 80 °C).
-
Sampling: At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately inject the aliquot into a labeled vial containing a quenching solution (e.g., 1 mL of cold diethyl ether with a small amount of water). This instantly stops the reaction. The organic layer is then filtered through a small plug of silica gel before analysis.
-
HPLC Analysis: Analyze each quenched sample by HPLC. The use of an internal standard is critical as it corrects for any variations in injection volume, ensuring the trustworthiness of the concentration data. A calibration curve for the starting material and product against the internal standard must be generated beforehand.
Data Analysis Workflow
The data obtained from the HPLC (concentration vs. time) is processed to extract kinetic parameters.
Caption: Workflow for processing experimental data to determine kinetic parameters.
By systematically varying the initial concentration of one reactant while keeping others constant and measuring the initial reaction rate, one can determine the order of the reaction with respect to each component.
Performance Comparison: The Impact of the Halogen
The choice of halogen on the aromatic ring is the single most significant factor influencing the rate of palladium-catalyzed cross-coupling reactions. This is directly related to the bond dissociation energy (BDE) of the carbon-halogen bond. A weaker bond leads to a faster rate of oxidative addition.
| Aryl Halide (Ar-X) | C-X Bond Dissociation Energy (kcal/mol) | Typical Relative Reaction Rate | Causality Behind Reactivity |
| Ar-F | ~125 | << 1 | Very strong C-F bond, oxidative addition is extremely difficult. |
| Ar-Cl | ~96 | 1 | Stronger C-Cl bond requires more forcing conditions or specialized, highly active catalysts. |
| Ar-Br | ~81 | ~10² | Weaker C-Br bond allows for easier oxidative addition under milder conditions. |
| Ar-I | ~65 | > 10³ | The weakest C-X bond, leading to the fastest rates of oxidative addition, often at lower temperatures and catalyst loadings. |
Note: Relative rates are approximate and highly dependent on the specific substrate, catalyst, and reaction conditions.
This data clearly positions This compound as a superior substrate for rapid synthesis and diversification compared to its chloro and bromo analogs. While aryl chlorides are often cheaper raw materials, the kinetic advantage of the iodide can lead to significant process efficiencies, including:
-
Lower Catalyst Loading: Faster kinetics may allow for a reduction in the amount of expensive palladium catalyst.
-
Lower Reaction Temperatures: The ability to run reactions at lower temperatures can improve the functional group tolerance and reduce the formation of thermal degradation byproducts.
-
Shorter Batch Times: Increased reaction rates directly translate to higher throughput in a manufacturing setting.
The Influence of the Benzodioxepine Scaffold
Compared to a simple aryl iodide like iodobenzene, the electronic nature of the 3,4-dihydro-2H-1,5-benzodioxepine ring system can also modulate reactivity. The two ether oxygens attached to the aromatic ring act as weak electron-donating groups through resonance, while being electron-withdrawing through induction. The net effect is a slight electron-enrichment of the aromatic ring. This can subtly decrease the rate of oxidative addition compared to an electron-deficient aryl iodide, but this effect is minor compared to the dominant role of the C-I bond strength.
Conclusion and Future Outlook
This compound stands out as a highly reactive and versatile building block for drug discovery and development. Its kinetic advantage in palladium-catalyzed cross-coupling reactions, driven by the low C-I bond dissociation energy, makes it a superior choice over bromo- and chloro-analogs for rapid library synthesis and process optimization.
The experimental framework provided in this guide offers a robust, self-validating system for researchers to conduct their own kinetic analyses. By applying these principles, scientists can gain a deeper understanding of their reaction systems, leading to the development of more efficient, scalable, and cost-effective synthetic routes for novel therapeutics.
References
-
Christodoulou, M. S., Beccalli, E. M., & Giofrè, S. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 10(6), 634. [Link][5][6][7]
-
Bremner, J. D., Horti, A., et al. (2000). Kinetic Modeling of Benzodiazepine Receptor Binding With PET and High Specific Activity [(11)C]Iomazenil in Healthy Human Subjects. Synapse, 35(1), 68-77. [Link][8]
-
Pudasaini, B., & Janesko, B. G. (2011). Computational Investigation of Selectivity in Suzuki–Miyaura Coupling of Secondary Alkyl Boranes. Organometallics, 30(17), 4564–4571. [Link][4]
-
Ahmad, S., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 44. [Link][3]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI Books. [Link][1]
-
CoLab. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. [2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Studies of the Suzuki Cross-Coupling Reaction | CoLab [colab.ws]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Computational Investigation of Selectivity in Suzuki–Miyaura Coupling of Secondary Alkyl Boranes / Organometallics, 2011 [sci-hub.box]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. Palladium-Catalyzed Benzodiazepines Synthesis / Catalysts, 2020 [sci-hub.jp]
- 8. Kinetic modeling of benzodiazepine receptor binding with PET and high specific activity [(11)C]Iomazenil in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Comparative Guide to the Reactivity of 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine
For researchers, scientists, and professionals in drug development, understanding the reactivity of molecular scaffolds is paramount for the rational design of novel therapeutics and functional materials. The 3,4-dihydro-2H-1,5-benzodioxepine core is a privileged structure in medicinal chemistry, and its functionalization allows for the exploration of vast chemical space. This guide provides a comprehensive theoretical and comparative analysis of the reactivity of a key intermediate, 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine , with a focus on its utility in synthetic chemistry. While direct theoretical studies on this specific molecule are not extensively available in the current literature, this guide will extrapolate from established principles of physical organic chemistry and data from analogous systems to provide a robust predictive framework for its reactivity.
The Strategic Importance of the C-I Bond in Aryl Halides
The reactivity of an aryl halide in many synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions, is intrinsically linked to the nature of the carbon-halogen (C-X) bond. The general trend for the reactivity of aryl halides in such reactions is:
C-I > C-Br > C-Cl >> C-F
This trend is primarily governed by the C-X bond dissociation energy (BDE), which is the energy required to homolytically cleave the bond. A weaker C-X bond leads to a lower activation energy for key steps in many catalytic cycles, such as oxidative addition.
While specific BDE values for this compound are not reported, we can infer the relative bond strengths from general data for aryl halides. The following table provides a comparative overview of typical C-X bond dissociation energies in phenyl halides, which serve as a good model for the benzodioxepine system.
| Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |
| C-F | ~125 | Very Low |
| C-Cl | ~96 | Low |
| C-Br | ~81 | Moderate |
| C-I | ~65 | High |
Data extrapolated from general physical organic chemistry principles.
As the data indicates, the C-I bond is significantly weaker than other carbon-halogen bonds, making this compound a highly reactive and versatile substrate for a variety of chemical transformations.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis. The superior reactivity of aryl iodides in these transformations makes this compound an ideal precursor for the introduction of diverse functionalities at the 7-position.
The Oxidative Addition Step: The Key to Reactivity
The first and often rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1] The ease of this step is directly correlated with the C-X bond strength.
Caption: The oxidative addition of an aryl iodide to a palladium(0) catalyst.
Due to the low C-I bond dissociation energy, the oxidative addition of this compound to a Pd(0) catalyst is expected to be significantly faster and occur under milder conditions compared to its bromo and chloro analogues. This has profound implications for catalyst selection, reaction temperature, and tolerance of sensitive functional groups.
Comparison of Key Cross-Coupling Reactions
The enhanced reactivity of the 7-iodo derivative makes it a superior substrate for a range of palladium-catalyzed cross-coupling reactions.
| Reaction | Coupling Partner | Product | Expected Reactivity of 7-Iodo Derivative | Comparison with Other Halides |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Biaryl/Styrenyl derivative | Excellent, often at room temperature with appropriate catalysts. | Superior to bromo and chloro derivatives, which typically require higher temperatures and more active catalysts. |
| Heck | Alkene | Substituted Alkene | High, with good regioselectivity. | More reliable and proceeds under milder conditions than the bromo and chloro analogues. |
| Sonogashira | Terminal Alkyne | Aryl Alkyne | Excellent, often proceeds with high efficiency. | Significantly more reactive than bromo and chloro derivatives. |
| Buchwald-Hartwig | Amine | Aryl Amine | High, suitable for a wide range of amines. | Generally more efficient and requires lower catalyst loadings than bromo and chloro derivatives. |
| Stille | Organostannane | Various C-C bonds | High, but the toxicity of tin reagents is a drawback. | Follows the general reactivity trend (I > Br > Cl). |
Proposed Experimental Protocols for Reactivity Studies
To validate the theoretical predictions and explore the synthetic utility of this compound, the following experimental protocols are proposed. These are based on established methodologies for similar aryl iodides.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Conclusion
While direct experimental and theoretical data on the reactivity of this compound is limited, a comprehensive understanding of its chemical behavior can be confidently predicted. The inherent weakness of the C-I bond renders this molecule a highly activated and versatile substrate for a multitude of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This guide provides a foundational framework for researchers to leverage the unique reactivity of this important building block in the design and synthesis of novel compounds with potential applications in drug discovery and materials science. The proposed experimental protocols offer a starting point for the practical exploration of its rich chemistry.
References
-
Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews. [Link]
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH. [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ACS Publications. [Link]
-
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]
Sources
Safety Operating Guide
Secure and Compliant Disposal of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and environmentally responsible disposal of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining compliance with regulatory standards. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this and structurally related compounds.
Understanding the Hazard Profile
The presence of an iodine atom on the aromatic ring introduces further considerations. Aryl iodides are characterized by a relatively weak carbon-iodine bond, rendering them susceptible to decomposition under certain conditions, such as exposure to heat or light. This decomposition can lead to the release of elemental iodine, a toxic and reactive substance. Therefore, proper handling and storage of waste containing this compound are of paramount importance.
Core Principles of Disposal
The fundamental principle for the disposal of this compound is its classification as a halogenated organic waste . This dictates a specific waste stream and disposal methodology to prevent environmental contamination and ensure safe handling. The primary method of disposal for this category of waste is incineration at a licensed hazardous waste facility.[1][2]
Key Prohibitions:
-
DO NOT dispose of this compound or its containers in regular trash.
-
DO NOT pour this compound or solutions containing it down the drain.[3][4] Halogenated organic compounds can persist in the environment and lead to the formation of toxic byproducts in water treatment systems.[5][6]
-
DO NOT mix halogenated waste with non-halogenated organic waste.[1][7] This is crucial for proper and cost-effective disposal by incineration facilities.[7]
-
DO NOT autoclave materials contaminated with this compound, as this can create hazardous iodine vapor.[4]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound from the point of generation to final collection.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving is recommended, especially for high concentrations or prolonged handling).[8] | To prevent skin contact and absorption. Nitrile provides good resistance to a range of organic compounds. |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | To protect against splashes and aerosols that can cause serious eye irritation. |
| Lab Coat | A standard, buttoned lab coat. | To protect clothing and skin from contamination. |
| Respiratory | A properly fitted respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of the compound, which may cause respiratory irritation. Work should always be conducted in a well-ventilated area, preferably a chemical fume hood.[9] |
Waste Segregation and Collection
Proper segregation at the source is the most critical step in compliant waste management.
-
Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste." [1] The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[3]
-
Labeling: The label must include:
-
The words "Hazardous Waste"[7]
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The appropriate hazard pictograms (e.g., irritant, environmental hazard).
-
-
Collection of Pure Compound and Concentrated Solutions:
-
Carefully transfer any residual solid this compound into the designated waste container using a chemically resistant spatula.
-
For concentrated solutions, pour directly into the liquid waste container.
-
-
Decontamination of Labware:
-
Rinse glassware and equipment that have been in contact with the compound with a suitable organic solvent (e.g., acetone, ethanol).
-
The first rinse should be collected and disposed of as halogenated organic waste. Subsequent rinses can be managed as non-halogenated waste, provided the concentration of the iodinated compound is negligible.
-
-
Disposal of Contaminated Materials:
-
Items such as gloves, weighing paper, and absorbent pads that are contaminated with this compound must be placed in a sealed, labeled bag and disposed of as solid hazardous waste.
-
Waste Storage
Proper storage of the accumulated waste is essential to prevent accidents and ensure safety.
-
Location: Store the waste container in a designated, well-ventilated satellite accumulation area, away from direct sunlight and heat sources to minimize the risk of thermal decomposition.[10]
-
Container Integrity: Keep the waste container tightly closed except when adding waste.[3] Regularly inspect the container for any signs of degradation or leakage.
-
Incompatible Materials: Do not mix this compound waste with the following:
-
Strong Acids and Bases: Aryl iodides can undergo decomposition in the presence of strong acids or bases.[10]
-
Oxidizing Agents: To prevent potentially vigorous reactions.
-
Reactive Metals: Such as alkali metals (sodium, potassium) and finely divided metals.
-
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or in a poorly ventilated area, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For small spills within a chemical fume hood, use a chemical spill kit to absorb the material.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Collect the absorbent material and any contaminated debris in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. (n.d.).
- Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system. (2021). PubMed.
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.).
- Preparation of Aryl Iodides, Part 1: Electrophilic Iodin
- Designing oxide chemiresistors for detecting volatile aromatic compounds: recent progresses and future perspectives. (2022). Royal Society of Chemistry.
- Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Deriv
- Hazardous Waste Segregation. (n.d.). Rensselaer Polytechnic Institute.
- Design and operation of radioactive waste incineration facilities. (n.d.).
- Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.
- Deiodination of Iodinated Aromatic Compounds With Electrospray Ioniz
- Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes of the Formula [ ( q5-C5H5)Re(NO)(PPh,)( IR)]+BF4-. (n.d.).
- Halogenated Solvents. (n.d.). University of California, Santa Barbara.
- Environmental Health and Safety Disposal of Iodine. (n.d.). Case Western Reserve University.
- Iodine recovery facility. (n.d.). REMONDIS SAVA.
- PSFC Halogenated Solvents. (n.d.). Massachusetts Institute of Technology.
- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (n.d.). MDPI.
- Safety D
- 7.2 Organic Solvents. (n.d.). Cornell University Environmental Health and Safety.
- Synthesis, structure, and reactivity of stable alkyl and aryl iodide complexes of the formula [(.eta.5-C5H5(Re(NO)(PPh3)(IR)]+BF. (n.d.).
- A Mild Hydrolysis of Esters Mediated by Lithium Salts. (n.d.).
- Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1)
- Electrochemical Synthesis of 3-Selenyl-Chromones via Domino C(sp 2 )
- Iodine Disposal For Businesses. (n.d.). Collect and Recycle.
- Waste Disposal for I-131 Patients. (n.d.). Westchester County Department of Health.
- Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. (n.d.).
- Light‐Responsive Oligothiophenes Incorporating Photochromic Torsional Switches. (n.d.).
- Arene C–H Iodination Using Aryl Iodides. (2021). CCS Chemistry.
- (PDF) Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. (n.d.).
- Spontaneous aryl iodide deiodination upon he
- Incineration Processes and Environmental Releases. (n.d.).
- Degradation of Aromatic Compounds and their Conversion into Useful Energy by Bacteria. (n.d.). IntechOpen.
- Catalytic alkaline hydrolysis of PET and BPA-PC waste in minutes at atmospheric pressure without microwaves or organic solvents. (n.d.). Royal Society of Chemistry.
- SAFETY D
- Bacterial Degradation of Aromatic Compounds. (n.d.).
- Formation of toxic iodinated disinfection by-products from compounds used in medical imaging. (2011). PubMed.
- 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. (n.d.). MDPI.
- Halogenated Organics Waste Comp
Sources
- 1. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine recovery facility // REMONDIS SAVA [remondis-sava.de]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. case.edu [case.edu]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
